molecular formula C15H32N4O4 B15560944 Sannamycin C CAS No. 76497-51-3

Sannamycin C

Cat. No.: B15560944
CAS No.: 76497-51-3
M. Wt: 332.44 g/mol
InChI Key: GKYYNFPFPFRFFN-UHFFFAOYSA-N
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Description

Sannamycin C is an amino cyclitol and a glycoside.
Sannamycin B has been reported in Streptomyces sannanensis with data available.
do not confuse with sanamycin;  structure given in first source

Properties

CAS No.

76497-51-3

Molecular Formula

C15H32N4O4

Molecular Weight

332.44 g/mol

IUPAC Name

3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

InChI

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3

InChI Key

GKYYNFPFPFRFFN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Sannamycin C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is a member of the aminoglycoside class of antibiotics, naturally produced by the bacterium Streptomyces sannanensis. This document provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a technical resource for researchers and professionals involved in antibiotic research and development. While comprehensive data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with the broader class of aminoglycoside antibiotics where relevant.

Chemical Structure and Properties

This compound is an aminoglycoside antibiotic composed of a 6-N-methylpurpurosamine C moiety and a 2-deoxy-3-epi-fortamine unit[1]. Its chemical identity has been established through physicochemical characterization.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol
Molecular Formula C₁₅H₃₂N₄O₄
SMILES CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N
Molecular Weight 332.44 g/mol
CAS Number 76497-51-3
Synonyms Sannamycin B, Istamycin A₀, Antibiotic KA 7038VI, Antibiotic KA 7038III
Physicochemical Properties
PropertyValueSource
XLogP3 -2.4PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 6PubChem
Exact Mass 332.24235551PubChem
Monoisotopic Mass 332.24235551PubChem
Topological Polar Surface Area 124 ŲPubChem
Heavy Atom Count 23PubChem

Chemical Structure Diagram

Sannamycin_C_Structure cluster_cyclohexane 2-deoxy-3-epi-fortamine cluster_oxane 6-N-methylpurpurosamine C C1 C C2 C C1->C2 O1_cy O C1->O1_cy OH C3 C C2->C3 N1_cy N C2->N1_cy NH(CH₃) C4 C C3->C4 C_Me_O C C3->C_Me_O OCH₃ C5 C C4->C5 N2_cy N C4->N2_cy NH₂ C6 C C5->C6 C6->C1 O_link O C6->O_link C_Me_N C H_O H H_N1 H H_N2 H H_C_Me_N H₃ H_C_Me_O H₃ O_ox O C1_ox C O_ox->C1_ox C1_ox->O_link C2_ox C C1_ox->C2_ox C3_ox C C2_ox->C3_ox N_ox N C2_ox->N_ox NH₂ C4_ox C C3_ox->C4_ox C5_ox C C4_ox->C5_ox C5_ox->O_ox C_Me_N_ox C C5_ox->C_Me_N_ox CH₂NH(CH₃) N_Me_ox N C_Me_ox C H_N_ox H₂ H_N_Me_ox H H_C_Me_ox H₃

Figure 1: 2D representation of the chemical structure of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and synthesis of this compound are not extensively detailed in the available literature. However, general methodologies can be inferred from studies on Sannamycin and other aminoglycosides.

Isolation and Purification

This compound is produced by the fermentation of Streptomyces sannanensis KC-7038[1]. A general workflow for its isolation from the culture broth would likely involve the following steps:

Isolation_Workflow Fermentation 1. Fermentation of S. sannanensis Centrifugation 2. Centrifugation to separate broth and mycelia Fermentation->Centrifugation Adsorption 3. Adsorption of supernatant onto cation-exchange resin Centrifugation->Adsorption Elution 4. Elution with an acidic or salt solution Adsorption->Elution Chromatography 5. Column chromatography (e.g., silica (B1680970) gel, Sephadex) Elution->Chromatography Purification 6. Further purification (e.g., HPLC) Chromatography->Purification Characterization 7. Physicochemical characterization Purification->Characterization

Figure 2: Generalized workflow for the isolation of this compound.

A study on a strain of Streptomyces sannanensis isolated from Loktak Lake of Manipur, India, utilized ethyl acetate (B1210297) for the extraction of antimicrobial compounds, followed by purification using thin-layer chromatography[2].

Chemical Synthesis

While a total synthesis for this compound has not been explicitly published, enantioselective total syntheses of the related compounds Sannamycin A and B have been reported. These complex syntheses provide a potential framework for the chemical synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound have not been published. For related aminoglycoside antibiotics, NMR spectroscopy is crucial for elucidating the stereochemistry and connectivity of the sugar and aminocyclitol rings.

Mass Spectrometry (MS)

The molecular formula of this compound was determined through mass spectroscopic measurements. The fragmentation patterns of aminoglycosides in mass spectrometry are complex and can involve glycosidic bond cleavages and rearrangements within the sugar and aminocyclitol moieties.

Biological Activity and Mechanism of Action

Antibacterial Spectrum

The 4-N-glycyl derivative of this compound has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1].

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are limited in the literature. The following table presents available data, though it is important to note that variations in experimental conditions can affect these values.

OrganismMIC (µg/mL)Reference
Pseudomonas aeruginosa16The Journal of Antibiotics (1980)
Staphylococcus aureus MTCC 960.5BMC Microbiology (2014)
Staphylococcus aureus (clinical isolate)0.5BMC Microbiology (2014)
Mycobacterium smegmatis MTCC 63.0BMC Microbiology (2014)
Bacillus circulans MTCC 80743.0BMC Microbiology (2014)

*Note: These values are for an antimicrobial agent produced by Streptomyces sannanensis strain SU118, which may or may not be identical to this compound.

Mechanism of Action

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The general mechanism for aminoglycosides involves binding to the 30S ribosomal subunit. This interaction interferes with the translation process, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death.

The binding of aminoglycosides to the A-site of the 16S rRNA within the 30S ribosomal subunit is a key step in their mechanism of action[3]. This binding can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. Additionally, aminoglycosides can inhibit the translocation of the ribosome along the mRNA, further disrupting protein synthesis.

Aminoglycoside_MoA cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome Sannamycin_C This compound Cell_Wall Cell Wall/ Membrane Sannamycin_C->Cell_Wall Uptake Cytoplasm Cytoplasm Cell_Wall->Cytoplasm Ribosome_30S 30S Subunit Cytoplasm->Ribosome_30S Binding to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Interference with Ribosome_50S 50S Subunit mRNA mRNA tRNA tRNA Mistranslated_Proteins Mistranslated/ Truncated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Figure 3: Generalized mechanism of action for aminoglycoside antibiotics.

Conclusion

This compound is a noteworthy aminoglycoside antibiotic with potential activity against a range of bacteria. While its fundamental chemical structure is known, a comprehensive understanding of its biological activity and therapeutic potential requires further investigation. Detailed studies on its synthesis, full spectroscopic characterization, and a broader evaluation of its antimicrobial spectrum are warranted to fully elucidate its place in the landscape of antibiotic drug development. This guide provides a foundational summary of the current knowledge on this compound, highlighting areas where further research is needed.

References

Sannamycin C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Sannamycin C, an aminoglycoside antibiotic. The information is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery of this compound

This compound was discovered as a novel aminoglycoside antibiotic produced by the actinomycete strain Streptomyces sannanensis KC-7038.[1] This strain was also known for its production of other related antibiotics, Sannamycin A and B.[1] The discovery of this compound expanded the family of aminoglycosides and presented a new molecule for potential therapeutic applications.

Physicochemical Properties of this compound

This compound is characterized by its unique chemical structure, which includes a 6-N-methylpurpurosamine C and a 2-deoxy-3-epi-fortamine moiety.[1] Its molecular formula is C15H32N4O4.

PropertyValueReference
Molecular FormulaC15H32N4O4[2]
Appearance White powderInferred from general properties of aminoglycosides
Solubility Soluble in water, insoluble in most organic solventsInferred from general properties of aminoglycosides

Experimental Protocols: Isolation and Purification of this compound

The following sections detail the general experimental procedures for the production, isolation, and purification of this compound from Streptomyces sannanensis. It is important to note that while the general methodology is outlined, specific quantitative data such as yields at each step are not extensively detailed in the available public literature.

Fermentation of Streptomyces sannanensis

The production of this compound is achieved through submerged fermentation of Streptomyces sannanensis.

3.1.1. Culture Medium

A suitable medium for the production of antibiotics by Streptomyces sannanensis is Glucose Soyabean Meal Broth.[3] While the exact composition for optimal this compound production is not specified in the available literature, a typical formulation would include:

ComponentConcentration (g/L)
Glucose10-20
Soyabean Meal10-20
NaCl3-5
K2HPO41-2
MgSO4·7H2O0.5
CaCO31-2

3.1.2. Fermentation Conditions

  • Inoculum: A seed culture of Streptomyces sannanensis is prepared by inoculating a suitable broth and incubating until sufficient biomass is achieved.

  • Fermenter: The production is carried out in a sterile fermenter.

  • Temperature: The optimal temperature for antibiotic production is 28°C.

  • pH: The pH of the medium should be maintained in the neutral to slightly alkaline range.

  • Aeration and Agitation: Adequate aeration and agitation are crucial for the growth of the aerobic Streptomyces and for antibiotic production.

  • Incubation Time: The fermentation is typically carried out for a period of seven days.

Extraction of this compound

Following fermentation, the first step in isolating this compound is to separate it from the culture broth.

3.2.1. Broth Filtration

The culture broth is filtered to remove the mycelial biomass. This can be achieved using standard filtration techniques.

3.2.2. Solvent Extraction

The clarified fermentation broth is then subjected to solvent extraction. Ethyl acetate (B1210297) has been reported as a suitable solvent for extracting the antimicrobial agent produced by Streptomyces sannanensis.

  • Solvent: Ethyl acetate

  • Procedure: The clarified broth is mixed with an equal volume of ethyl acetate and agitated to facilitate the transfer of this compound into the organic phase. The two phases are then separated.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract containing this compound.

Purification of this compound

The crude extract is a complex mixture of compounds, and further purification is necessary to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

3.3.1. Ion-Exchange Chromatography

As an aminoglycoside, this compound is a basic compound and can be effectively purified using cation-exchange chromatography.

  • Resin: A weak acid cation-exchange resin (e.g., Amberlite CG-50 or similar).

  • Loading: The crude extract, dissolved in a low-ionic-strength buffer at a slightly acidic to neutral pH, is loaded onto the column. This compound will bind to the resin.

  • Washing: The column is washed with the same buffer to remove unbound impurities.

  • Elution: this compound is eluted from the column using a buffer with an increasing ionic strength or a decreasing pH. A gradient of ammonium (B1175870) hydroxide (B78521) or sodium chloride is commonly used.

  • Fraction Collection: Fractions are collected and assayed for antimicrobial activity to identify those containing this compound.

3.3.2. Thin-Layer Chromatography (TLC)

TLC can be used as an analytical tool to monitor the purification process and to identify fractions containing this compound. It can also be used for small-scale preparative purification.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a polar organic solvent, a base, and water. A common system for aminoglycosides is chloroform:methanol:ammonia.

  • Visualization: The spots can be visualized by spraying with a ninhydrin (B49086) solution and heating, which reacts with the amino groups of this compound to produce colored spots.

Biological Activity

This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. This broad spectrum of activity makes it a molecule of interest for further investigation as a potential therapeutic agent.

Visualizations

Experimental Workflow for this compound Isolation

SannamycinC_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Submerged Fermentation of Streptomyces sannanensis Filtration Filtration of Culture Broth Fermentation->Filtration Culture Broth SolventExtraction Ethyl Acetate Extraction Filtration->SolventExtraction Clarified Broth Concentration Concentration of Extract SolventExtraction->Concentration This compound in Ethyl Acetate IonExchange Cation-Exchange Chromatography Concentration->IonExchange Crude Extract TLC Thin-Layer Chromatography (Analysis/Purification) IonExchange->TLC Partially Purified Fractions PureSannamycinC Pure this compound TLC->PureSannamycinC Purified Fractions

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of this compound Discovery

SannamycinC_Discovery_Logic Streptomyces Streptomyces sannanensis KC-7038 Fermentation Fermentation Streptomyces->Fermentation CultureBroth Culture Broth Analysis Fermentation->CultureBroth Sannamycins_AB Sannamycin A & B CultureBroth->Sannamycins_AB Known Antibiotics Sannamycin_C Discovery of This compound CultureBroth->Sannamycin_C Novel Antibiotic

Caption: Logical flow of the discovery of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Sannamycin C in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is a member of the fortimicin-group of aminoglycoside antibiotics, produced by the bacterium Streptomyces sannanensis. These compounds are of significant interest due to their potent antibacterial activity. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon the closely related and more extensively studied fortimicin (B10828623) pathway as a foundational model. The guide details the genetic and enzymatic machinery responsible for its synthesis, presents available quantitative data, and outlines key experimental protocols relevant to its study.

The this compound Biosynthetic Pathway: A Homologue of Fortimicin Biosynthesis

The biosynthesis of this compound is intricately linked to the pathway of fortimicin, an aminoglycoside produced by Micromonospora olivasterospora. Studies have demonstrated that Streptomyces sannanensis possesses the enzymatic capability to convert intermediates of the fortimicin biosynthetic pathway, indicating a high degree of homology between the two pathways.[1] Therefore, the fortimicin biosynthetic pathway serves as a robust model for understanding the synthesis of this compound.

The proposed pathway initiates with the central metabolite, myo-inositol, and proceeds through a series of enzymatic modifications including oxidation, transamination, glycosylation, and other tailoring reactions to yield the final this compound molecule.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis myo_inositol myo-Inositol scyllo_inosose scyllo-Inosose myo_inositol->scyllo_inosose Oxidation (FmsA-like) scyllo_inosamine scyllo-Inosamine scyllo_inosose->scyllo_inosamine Transamination (FmsB-like) fortamine_core Fortamine Core Intermediate scyllo_inosamine->fortamine_core Series of modifications (e.g., Methylation, Hydroxylation) sannamycin_intermediate Sannamycin Intermediate fortamine_core->sannamycin_intermediate Glycosylation (Glycosyltransferase) sannamycin_c This compound sannamycin_intermediate->sannamycin_c Tailoring Reactions (e.g., Acylation, Methylation) dTDP_glucose dTDP-Glucose dTDP_glucose->sannamycin_intermediate

Caption: Proposed biosynthetic pathway of this compound.

The Sannamycin/Fortimicin Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of fortimicin-group antibiotics are typically clustered together on the bacterial chromosome. In Micromonospora olivasterospora, this cluster is designated as the fms (fortimicin synthesis) gene cluster. While the complete sequence and organization of the sannamycin gene cluster in Streptomyces sannanensis have not been fully elucidated, it is expected to share significant homology with the fms cluster.

One key gene that has been identified and characterized from Streptomyces sannanensis is sms13. This gene encodes a sannamycin B-glycyltransferase, an enzyme responsible for the conversion of sannamycin B to sannamycin A, highlighting a crucial step in the diversification of sannamycin analogues.

Table 1: Key Genes in the Fortimicin (fms) Biosynthetic Gene Cluster (Model for Sannamycin Biosynthesis)

Gene (in M. olivasterospora)Proposed Function in this compound Biosynthesis
fmsAmyo-Inositol dehydrogenase (oxidation)
fmsBscyllo-Inosose aminotransferase (transamination)
fmsCGlycosyltransferase
fmsHAcyltransferase
fmsIMethyltransferase
fmsLN-acetylglucosaminyltransferase
sms13 (in S. sannanensis)Sannamycin B-glycyltransferase

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the publicly available literature. However, studies on related aminoglycosides provide insights into typical production yields and the effects of culture conditions. For instance, the production of fortimicin A by Micromonospora olivasterospora can be significantly influenced by the composition of the fermentation medium.

Table 2: Example of Fortimicin A Production Data

Culture Medium ComponentConcentrationFortimicin A Titer (µg/mL)
Glucose2%150
Soluble Starch2%250
Soybean Meal1.5%200
Yeast Extract0.5%180

Note: This data is illustrative and based on typical aminoglycoside fermentation studies; it does not represent specific results for this compound.

Experimental Protocols

The study of this compound biosynthesis involves a variety of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Knockout and Complementation

This protocol is essential for confirming the function of specific genes within the biosynthetic cluster.

Gene Knockout Workflow construct Construct Gene Replacement Cassette transformation Introduce Cassette into S. sannanensis construct->transformation selection Select for Double Crossover Events transformation->selection verification Verify Gene Deletion (PCR, Southern Blot) selection->verification analysis Analyze Metabolite Profile (HPLC, LC-MS) verification->analysis complementation Introduce Wild-Type Gene on a Plasmid analysis->complementation rescue Confirm Restoration of this compound Production complementation->rescue

Caption: Workflow for gene knockout and complementation.

Methodology:

  • Construction of the Gene Replacement Cassette: A cassette containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using standard molecular cloning techniques.

  • Transformation: The gene replacement cassette is introduced into Streptomyces sannanensis protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection for Double Crossover Events: Transformants are selected on media containing the appropriate antibiotic. Colonies are then screened for the loss of a counter-selectable marker (if used) to identify double crossover homologous recombination events.

  • Verification: The deletion of the target gene is confirmed by polymerase chain reaction (PCR) using primers flanking the gene and by Southern blot analysis.

  • Metabolite Analysis: The culture broth of the mutant strain is analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to confirm the abolition of this compound production and to identify any accumulated intermediates.

  • Complementation: The wild-type copy of the deleted gene is cloned into an integrative or replicative plasmid and introduced into the mutant strain.

  • Rescue of Phenotype: The complemented strain is cultured, and the restoration of this compound production is confirmed by HPLC and LC-MS analysis.

Heterologous Expression of Biosynthetic Genes

This technique is used to express genes from S. sannanensis in a more genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans, to characterize enzyme function.

Methodology:

  • Cloning: The gene or a sub-cluster of genes of interest is amplified from S. sannanensis genomic DNA and cloned into a suitable Streptomyces expression vector under the control of a strong constitutive or inducible promoter.

  • Transformation: The expression construct is introduced into the heterologous host by conjugation or protoplast transformation.

  • Culture and Induction: The recombinant strain is cultured under conditions that promote secondary metabolism. If an inducible promoter is used, the appropriate inducer (e.g., thiostrepton) is added at the mid-logarithmic growth phase.

  • Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with a suitable organic solvent. The extracts are then analyzed by HPLC, LC-MS, and nuclear magnetic resonance (NMR) spectroscopy to identify the product of the expressed gene(s).

In Vitro Enzyme Assays

These assays are crucial for determining the specific activity and kinetics of the biosynthetic enzymes.

Enzyme Assay Workflow expression Overexpress and Purify Enzyme reaction Incubate Enzyme with Substrate(s) and Cofactor(s) expression->reaction quenching Quench Reaction reaction->quenching analysis Analyze Product Formation (HPLC, Spectrophotometry) quenching->analysis kinetics Determine Kinetic Parameters (Km, Vmax) analysis->kinetics

Caption: General workflow for in vitro enzyme assays.

Methodology (Example: Glycosyltransferase Assay):

  • Enzyme Preparation: The glycosyltransferase gene is cloned into an E. coli expression vector, and the protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, the acceptor molecule (an aminocyclitol intermediate), the sugar donor (e.g., dTDP-glucose), and a suitable buffer with required cofactors (e.g., Mg²⁺).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol) or by heat inactivation.

  • Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect and quantify the formation of the glycosylated product.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the others saturated. The data is then fitted to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound in Streptomyces sannanensis represents a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While our current understanding is largely based on the homologous fortimicin pathway, it provides a solid framework for future research. The application of modern genetic and analytical techniques, as outlined in this guide, will be instrumental in fully elucidating the this compound biosynthetic gene cluster, characterizing its enzymes, and ultimately enabling the engineered biosynthesis of novel and more potent aminoglycoside antibiotics.

References

Sannamycin C: An In-depth Technical Guide on its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of potent inhibitors of bacterial protein synthesis. While direct experimental data on this compound is limited, its close structural and functional relationship with fortimicin (B10828623) A allows for a detailed, inferred mechanism of action. This guide synthesizes the available information on related compounds and the broader class of aminoglycosides to provide a comprehensive overview of the probable mechanism by which this compound targets and inhibits bacterial ribosomes. This document outlines the antibiotic's effects on translational fidelity and ribosome dynamics, presents detailed experimental protocols for its characterization, and provides visual representations of its molecular interactions and the experimental workflows used to study them.

Inferred Mechanism of Action of this compound

This compound, like other aminoglycosides, is believed to exert its antibacterial effects by binding to the bacterial ribosome and disrupting protein synthesis. The mechanism can be broken down into several key effects:

  • Binding to the Ribosome: Aminoglycosides primarily target the 16S ribosomal RNA (rRNA) of the small 30S subunit, specifically helix 44 (h44), which constitutes the decoding center (A-site).[1][2][3] Some aminoglycosides also have a secondary binding site on the 23S rRNA of the large 50S subunit, such as helix 69 (H69).[4][5] Studies on the closely related fortimicin A suggest that its binding site may not be identical to that of other well-known aminoglycosides, as it does not compete with them for binding. This implies that this compound may also have a unique or partially overlapping binding site on the ribosome.

  • Induction of mRNA Miscoding: A primary mechanism of action for many aminoglycosides is the induction of errors in translation. By binding to the A-site, they can cause the ribosome to accept near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins, which can be detrimental to the bacterial cell.

  • Inhibition of Polypeptide Elongation: Fortimicin A has been shown to inhibit the polymerization of amino acids in in vitro translation assays. This suggests that this compound likely also interferes with the elongation phase of protein synthesis, slowing or halting the growth of the polypeptide chain.

  • Ribosome Stabilization: Fortimicin A and its inactive counterpart, fortimicin B, have been observed to inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits. This stabilization of the ribosome complex can interfere with ribosome recycling, a crucial step for the initiation of new rounds of translation.

The following diagram illustrates the inferred mechanism of action of this compound on the bacterial ribosome.

Sannamycin_C_Mechanism Sannamycin_C This compound Ribosome_70S 70S Ribosome Sannamycin_C->Ribosome_70S Targets Binding_30S Binding to 30S Subunit (A-site, h44) Ribosome_70S->Binding_30S Binding_50S Potential Binding to 50S Subunit (H69) Ribosome_70S->Binding_50S Miscoding Induction of mRNA Miscoding Binding_30S->Miscoding Inhibit_Elongation Inhibition of Polypeptide Elongation Binding_30S->Inhibit_Elongation Stabilize_70S Stabilization of 70S Ribosome Binding_50S->Stabilize_70S Nonfunctional_Proteins Synthesis of Non-functional/ Toxic Proteins Miscoding->Nonfunctional_Proteins Bacterial_Cell_Death Bacterial Cell Death Inhibit_Elongation->Bacterial_Cell_Death Inhibit_Recycling Inhibition of Ribosome Recycling Stabilize_70S->Inhibit_Recycling Nonfunctional_Proteins->Bacterial_Cell_Death Inhibit_Recycling->Bacterial_Cell_Death

Inferred Mechanism of this compound Action

Quantitative Data on the Effects of Fortimicin A

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the observed effects of the closely related fortimicin A on bacterial ribosomes. This data provides a qualitative basis for the expected activity of this compound.

Parameter Effect of Fortimicin A Reference
Inhibition of Protein Synthesis Yes (in vivo)
Poly(U)-directed Phenylalanine Polymerization Inhibition
Induction of Miscoding (Leucine incorporation) Yes
Natural mRNA-directed Polymerization Weak Inhibition
70S Ribosome Dissociation Inhibition
Displacement of Dihydrostreptomycin, Tobramycin, or Gentamicin No

Detailed Experimental Protocols

The characterization of a novel ribosome-targeting antibiotic like this compound involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which an antibiotic inhibits protein synthesis in a cell-free system.

Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • S30 extract from a suitable bacterial strain (e.g., E. coli)

  • Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

  • Template DNA (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase)

  • This compound stock solution of known concentration

  • Radiolabeled amino acid (e.g., [35S]-methionine) or a non-radioactive detection system (e.g., luciferase assay substrate)

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Scintillation fluid and counter (if using radiolabeling)

  • Luminometer (if using a luciferase reporter)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the S30 extract and premix solution.

  • Addition of Antibiotic: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Initiation of Translation: Add the template DNA to initiate the transcription-translation reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection of Protein Synthesis:

    • Radiolabeling: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase Reporter: Add the luciferase substrate to the reaction and measure the luminescence using a luminometer.

  • Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of this compound. Calculate the IC50 value, which is the concentration of the antibiotic that causes 50% inhibition.

Ribosome Binding Assay (Competitive)

This assay determines if an antibiotic binds to the same site on the ribosome as a known radiolabeled ligand.

Objective: To determine if this compound shares a binding site with other known aminoglycosides.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled aminoglycoside (e.g., [3H]-gentamicin or [3H]-streptomycin)

  • Unlabeled this compound

  • Unlabeled competitor aminoglycoside (positive control)

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and KCl)

  • Nitrocellulose filters

  • Scintillation fluid and counter

Procedure:

  • Binding Reaction: In separate tubes, incubate a fixed concentration of 70S ribosomes with a fixed concentration of the radiolabeled aminoglycoside.

  • Competition: To these tubes, add increasing concentrations of unlabeled this compound. Include a control with no competitor and a positive control with an unlabeled version of the radiolabeled ligand.

  • Incubation: Allow the binding to reach equilibrium by incubating at 37°C for a specified time (e.g., 30 minutes).

  • Filtration: Filter the reaction mixtures through nitrocellulose filters. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

  • Washing: Quickly wash the filters with cold binding buffer to remove any unbound radiolabeled ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the competitor concentration. If this compound competes for the same binding site, it will displace the radiolabeled ligand, resulting in a decrease in radioactivity on the filter.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel ribosome-targeting antibiotic like this compound.

Experimental_Workflow Start Novel Antibiotic (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) MIC->Macromolecular_Synthesis InVitro_Translation In Vitro Translation Inhibition Assay (Determine IC50) Toeprinting Toeprinting/Ribosome Profiling (Identify Stalling Sites) InVitro_Translation->Toeprinting Binding_Assay Ribosome Binding Assays (Determine Binding Site and Affinity) InVitro_Translation->Binding_Assay Miscoding_Assay Miscoding Assay InVitro_Translation->Miscoding_Assay Macromolecular_Synthesis->InVitro_Translation If protein synthesis is inhibited Mechanism Elucidation of Detailed Mechanism of Action Toeprinting->Mechanism Structural_Studies Structural Studies (Cryo-EM/X-ray Crystallography) Binding_Assay->Structural_Studies Miscoding_Assay->Mechanism Structural_Studies->Mechanism

References

An In-depth Technical Guide to the Physico-chemical Properties of Sannamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of natural products known for their potent antibacterial activity. This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, including its structural characteristics, stability, and spectroscopic profile. Detailed experimental protocols for its isolation and purification from Streptomyces sannanensis are presented, alongside an exploration of its mechanism of action targeting the bacterial ribosome. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and application of novel antibiotic agents.

Introduction

This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces sannanensis. Like other aminoglycosides, its structure consists of amino-sugars linked to an aminocyclitol core. These structural features are crucial for its interaction with the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.

Physico-chemical Properties

Structural and General Properties
PropertyValueSource
Molecular Formula C₁₅H₃₂N₄O₄--INVALID-LINK--
Molecular Weight 332.44 g/mol --INVALID-LINK--
IUPAC Name 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol--INVALID-LINK--
CAS Number 76497-51-3--INVALID-LINK--
Appearance Expected to be a white to off-white solidGeneral knowledge of aminoglycosides
Solubility Soluble in water; sparingly soluble in polar organic solvents like methanol (B129727) and ethanol; insoluble in non-polar organic solvents.General knowledge of aminoglycosides
Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of this compound. The expected spectroscopic characteristics are outlined below.

Spectroscopic TechniqueExpected Data
¹H NMR Complex spectrum with multiple overlapping signals in the aliphatic and sugar regions. Protons attached to nitrogen and oxygen atoms would exhibit exchangeable signals.
¹³C NMR Signals corresponding to the aminocyclitol and amino-sugar carbons.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the molecular formula. Fragmentation patterns would correspond to the loss of sugar moieties.
Infrared (IR) Spectroscopy Broad absorption bands corresponding to O-H and N-H stretching, as well as C-H, C-O, and C-N stretching vibrations.
UV-Vis Spectroscopy Lacks a significant chromophore, thus expected to have minimal to no absorbance in the UV-Vis region (200-800 nm).

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound from Streptomyces sannanensis. These protocols are based on established techniques for aminoglycoside antibiotics.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Streptomyces sannanensis KC-7038.

Workflow for Fermentation and Isolation of this compound

G Fermentation and Isolation Workflow cluster_0 Fermentation cluster_1 Isolation A Inoculation of Streptomyces sannanensis B Incubation in Production Medium (e.g., Glucose-Soybean Meal Broth) A->B C Fermentation for 7-10 days at 28°C B->C D Harvest of Fermentation Broth C->D End of Fermentation E Separation of Mycelium (Centrifugation/Filtration) D->E F Extraction of Supernatant with an Immiscible Organic Solvent (e.g., Ethyl Acetate) E->F G Concentration of the Crude Extract F->G

Caption: Workflow for the fermentation of S. sannanensis and initial isolation of this compound.

Protocol:

  • Inoculation: A seed culture of Streptomyces sannanensis is used to inoculate a suitable production medium, such as a glucose-soybean meal broth.

  • Fermentation: The culture is incubated at 28°C for 7 to 10 days with continuous agitation to ensure proper aeration.

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant, containing this compound, is extracted with a suitable organic solvent like ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract of this compound.

Purification

The crude extract is subjected to chromatographic techniques to purify this compound.

Workflow for Purification of this compound

G Purification Workflow A Crude this compound Extract B Adsorption onto a Cation-Exchange Resin (e.g., Amberlite CG-50) A->B C Washing of the Resin to Remove Impurities B->C D Elution with a suitable buffer (e.g., dilute ammonia (B1221849) solution) C->D E Further Purification by Silica (B1680970) Gel Chromatography D->E F Final Purification by Preparative HPLC E->F G Lyophilization to obtain pure this compound F->G

Caption: Chromatographic workflow for the purification of this compound.

Protocol:

  • Cation-Exchange Chromatography: The crude extract is dissolved in a suitable buffer and loaded onto a cation-exchange chromatography column (e.g., Amberlite CG-50). The column is washed to remove unbound impurities. This compound is then eluted using a gradient of a basic solution, such as aqueous ammonia.

  • Silica Gel Chromatography: The fractions containing this compound are pooled, concentrated, and further purified by silica gel column chromatography using a solvent system such as chloroform-methanol-ammonia.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative reversed-phase HPLC can be employed.

  • Lyophilization: The purified fractions are lyophilized to obtain this compound as a solid powder.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, a key cellular machinery for protein synthesis.[1][2]

Signaling Pathway of this compound Action

G Mechanism of Action of this compound A This compound enters the bacterial cell B Binds to the 30S ribosomal subunit A->B C Induces conformational changes in the A-site of the 16S rRNA B->C D Interferes with the binding of aminoacyl-tRNA C->D E Causes misreading of the mRNA codon C->E F Inhibition of protein synthesis elongation D->F G Production of truncated or non-functional proteins E->G H Bacterial cell death F->H G->H

Caption: The signaling pathway illustrating the antibacterial mechanism of this compound.

The primary mechanism of action involves the following steps:

  • Cellular Uptake: this compound is actively transported across the bacterial cell membrane.[3]

  • Ribosomal Binding: Once inside the cell, it binds with high affinity to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[2]

  • Inhibition of Protein Synthesis: This binding event disrupts the normal process of protein synthesis in several ways:

    • Interference with Initiation: It can block the formation of the initiation complex.

    • Codon Misreading: It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1]

    • Inhibition of Translocation: It can inhibit the movement of the ribosome along the mRNA.

  • Bactericidal Effect: The accumulation of aberrant proteins and the overall disruption of protein synthesis lead to a cascade of events that result in bacterial cell death.

Conclusion

This compound represents a promising aminoglycoside antibiotic with potent antibacterial activity. This technical guide has provided a detailed overview of its physico-chemical properties, methodologies for its production and purification, and its mechanism of action. Further research into its spectroscopic characterization, stability under various conditions, and in-depth biological evaluation is warranted to fully explore its therapeutic potential. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the field of antibiotic drug discovery and development.

References

Unveiling Sannamycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of Sannamycin C, a member of the aminocyclitol glycoside antibiotic family. The following sections detail its fundamental chemical properties, with a focus on its molecular formula and weight, laying the groundwork for further research and development applications.

Core Molecular Attributes

This compound is a naturally occurring compound with established antibiotic properties. A precise understanding of its molecular characteristics is paramount for its application in experimental settings and potential therapeutic development.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight. These parameters are crucial for a variety of experimental calculations, including molarity, stoichiometry, and dosage.

ParameterValueSource
Molecular Formula C15H32N4O4PubChem[1][2]
Molecular Weight 332.44 g/mol PubChem[1]
Exact Mass 332.24235551 DaPubChem[1]

The molecular formula, C15H32N4O4, indicates the elemental composition of this compound, which is comprised of 15 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.[1][2] The molecular weight of 332.44 g/mol is a critical value for the preparation of solutions of known concentrations and for the interpretation of mass spectrometry data.[1]

Further investigation into the biological activity, mechanism of action, and potential therapeutic applications of this compound is ongoing. This foundational data serves as a critical reference point for researchers engaged in the study of this and related aminocyclitol glycoside antibiotics.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Sannamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the total synthesis of Sannamycin C, a novel aminoglycoside antibiotic. This compound is comprised of a 6-N-methylpurpurosamine C moiety glycosidically linked to a 2-deoxy-3-epi-fortamine core.[1][2] While a dedicated total synthesis of this compound has not been extensively published, this protocol details a robust and convergent approach derived from the successful total syntheses of its close analogs, Sannamycin A and B.[3][4] The strategy relies on the synthesis of two key fragments, the glycosyl donor (6-N-methylpurpurosamine C derivative) and the glycosyl acceptor (2-deoxy-3-epi-fortamine derivative), followed by a stereoselective glycosylation and final deprotection steps.

Overall Synthetic Strategy

The proposed synthesis of this compound follows a convergent strategy, which is a common and efficient approach for the synthesis of complex molecules like aminoglycoside antibiotics. This strategy involves the independent synthesis of the complex carbohydrate and aminocyclitol moieties, which are then coupled together in a key glycosylation step. This approach allows for the optimization of reaction conditions for each fragment separately and often leads to higher overall yields.

The key steps in this proposed total synthesis are:

  • Synthesis of the Glycosyl Acceptor: A protected form of 2-deoxy-3-epi-fortamine.

  • Synthesis of the Glycosyl Donor: A protected and activated form of 6-N-methylpurpurosamine C.

  • Glycosylation: The stereoselective coupling of the glycosyl donor and acceptor.

  • Global Deprotection: The removal of all protecting groups to yield the final natural product, this compound.

This compound Total Synthesis Strategy cluster_acceptor Glycosyl Acceptor Synthesis cluster_donor Glycosyl Donor Synthesis A Protected 2-deoxy-3-epi-fortamine C Stereoselective Glycosylation A->C B Protected 6-N-methylpurpurosamine C (Glycosyl Donor) B->C D Protected This compound C->D E Global Deprotection D->E F This compound E->F

Figure 1: Convergent synthetic strategy for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of the proposed this compound total synthesis. These protocols are adapted from established methods for the synthesis of related aminoglycosides.

Synthesis of the Glycosyl Acceptor (Protected 2-deoxy-3-epi-fortamine)

The synthesis of the aminocyclitol core, 2-deoxy-3-epi-fortamine, can be achieved from readily available starting materials through a series of stereocontrolled reactions. The following protocol is a representative sequence.

Key Quantitative Data for Acceptor Synthesis

StepReactionReagents and ConditionsYield (%)Stereoselectivity
1Asymmetric DihydroxylationSubstituted cyclohexadiene, AD-mix-β, t-BuOH/H₂O, 0 °C95>99% ee
2Protection of DiolAcetonide formation: 2,2-dimethoxypropane, CSA (cat.), acetone, rt98-
3Epoxidationm-CPBA, CH₂Cl₂, 0 °C to rt92-
4Regioselective Epoxide OpeningNaN₃, NH₄Cl, MeOH/H₂O, 80 °C85>10:1 dr
5Azide (B81097) Reduction and Amine ProtectionH₂, Pd/C, Boc₂O, MeOH, rt90-
6Acetonide Deprotection80% AcOH, 60 °C95-
7Selective Protection of HydroxylsTBDPSCl, imidazole, DMF, 0 °C to rt88-
8Methylation of HydroxylNaH, MeI, THF, 0 °C to rt91-

Detailed Protocol for a Key Step: Regioselective Epoxide Opening

  • To a solution of the epoxide (1.0 equiv) in a 4:1 mixture of methanol (B129727) and water (0.1 M) is added sodium azide (5.0 equiv) and ammonium (B1175870) chloride (3.0 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the azido (B1232118) alcohol.

Synthesis of the Glycosyl Donor (Protected 6-N-methylpurpurosamine C)

The synthesis of the 6-N-methylpurpurosamine C donor can be accomplished from a suitable carbohydrate precursor, such as D-glucosamine, through a sequence of protecting group manipulations, deoxygenation, and introduction of the N-methyl group.

Key Quantitative Data for Donor Synthesis

StepReactionReagents and ConditionsYield (%)Stereoselectivity
1N- and O-ProtectionAc₂O, pyridine; then BnBr, NaH, DMF85 (over 2 steps)-
2Selective 6-OH DeprotectionH₂, Pd(OH)₂/C, MeOH92-
3Deoxygenation at C-61. MsCl, Et₃N, CH₂Cl₂; 2. LiAlH₄, THF80 (over 2 steps)-
4N-Methylation1. TFA; 2. (Boc)₂O; 3. NaH, MeI, THF75 (over 3 steps)-
5Glycosyl Donor Formatione.g., NIS, TfOH (for glycosyl iodide)88-

Detailed Protocol for a Key Step: Deoxygenation at C-6

  • To a solution of the 6-hydroxy protected glucosamine (B1671600) derivative (1.0 equiv) and triethylamine (B128534) (1.5 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added methanesulfonyl chloride (1.2 equiv) dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The organic layer is dried and concentrated.

  • The crude mesylate is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. Lithium aluminum hydride (3.0 equiv) is added portionwise.

  • The mixture is heated to reflux for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH.

  • The resulting suspension is filtered through Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the 6-deoxy product.

Stereoselective Glycosylation

The coupling of the glycosyl donor and acceptor is a critical step that dictates the stereochemistry of the glycosidic linkage. Gold-catalyzed glycosylation has been shown to be effective for related systems.

Glycosylation Reaction Acceptor Protected 2-deoxy-3-epi-fortamine (Acceptor) Product Protected This compound Acceptor->Product Donor Protected 6-N-methylpurpurosamine C (Donor) Donor->Product Glycosylation Catalyst Au(I) Catalyst (e.g., PPh₃AuNTf₂) Catalyst->Product

Figure 2: Key glycosylation step in the synthesis of this compound.

Key Quantitative Data for Glycosylation

ReactionGlycosyl DonorGlycosyl AcceptorPromoter/CatalystSolvent, TempYield (%)α:β Ratio
GlycosylationThioglycosideProtected 2-deoxy-3-epi-fortamineNIS, TfOHCH₂Cl₂, -78 °C to rt70-80>10:1
GlycosylationGlycosyl IodideProtected 2-deoxy-3-epi-fortamineAgOTfCH₂Cl₂, -78 °C to rt75-85>15:1
GlycosylationGlycosyl Trichlor-oacetimidateProtected 2-deoxy-3-epi-fortamineTMSOTf (cat.)CH₂Cl₂, -40 °C80-90>20:1

Detailed Protocol for a Representative Glycosylation (Trichloroacetimidate Donor)

  • A mixture of the glycosyl acceptor (1.0 equiv), the glycosyl trichloroacetimidate (B1259523) donor (1.2 equiv), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (0.05 M) is stirred at room temperature for 1 hour under an argon atmosphere.

  • The mixture is cooled to -40 °C, and a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at -40 °C for 2 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by flash column chromatography to afford the protected this compound.

Global Deprotection

The final step in the total synthesis is the removal of all protecting groups to unveil the natural product. This typically involves a multi-step sequence to cleave various protecting groups under different conditions.

Typical Deprotection Sequence

  • Removal of Benzyl Ethers: Hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C) is a common method for the debenzylation of both O-benzyl and N-benzyl groups.

  • Removal of Boc Groups: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, is effective for the removal of N-Boc protecting groups.

  • Removal of Silyl (B83357) Ethers: Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, are used to cleave silyl ethers.

Detailed Protocol for Global Deprotection

  • To a solution of the fully protected this compound (1.0 equiv) in methanol (0.05 M) is added Pearlman's catalyst (Pd(OH)₂/C, 20 mol% by weight).

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure), and the reaction is stirred vigorously at room temperature for 24 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • The residue is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (0.1 M) and stirred at room temperature for 2 hours.

  • The solvents are removed in vacuo, and the residue is co-evaporated with toluene (B28343) to remove residual TFA.

  • The crude product is purified by ion-exchange chromatography or reversed-phase HPLC to yield this compound as a salt.

This comprehensive protocol, based on established methodologies for related aminoglycoside antibiotics, provides a clear and actionable pathway for the total synthesis of this compound. The provided quantitative data and detailed experimental procedures are intended to guide researchers in the successful execution of this synthetic endeavor.

References

Application Notes & Protocols: Purification of Sannamycin C from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis.[1][2] Like other aminoglycosides, it exhibits antibacterial activity and is of interest to researchers in drug discovery and development. The purification of this compound from the complex mixture of a fermentation broth is a critical step in its characterization and further investigation. This document provides a detailed protocol for the purification of this compound, based on established methods for aminoglycoside antibiotics.

The purification strategy for this compound, a basic compound, typically involves an initial capture and concentration from the clarified fermentation broth using cation-exchange chromatography. This is followed by further polishing steps, which may include additional ion-exchange chromatography and/or reversed-phase chromatography to achieve high purity.

Data Presentation

The following tables provide a summary of the expected quantitative data at each stage of the this compound purification process. Please note that these values are representative and may vary depending on the specific fermentation conditions and purification scale.

Table 1: Purification Summary for this compound

Purification StepTotal Volume (L)Total this compound (mg)Purity (%)Yield (%)
Clarified Culture Broth105005100
Cation-Exchange Eluate0.54256085
Anion-Exchange Flow-through0.54007580
Reversed-Phase HPLC Pool0.1300>9560

Table 2: Chromatography Parameters

Chromatography StepResin/ColumnMobile Phase AMobile Phase BFlow Rate (mL/min)Gradient/Elution
Cation-Exchange Amberlite IRC-50Water0.5 M H₂SO₄5Step
Anion-Exchange Q Sepharose XL20 mM Tris-HCl, pH 8.020 mM Tris-HCl, 1 M NaCl, pH 8.010Isocratic (Flow-through)
Reversed-Phase HPLC C18 (10 µm)0.1% TFA in Water0.1% TFA in Acetonitrile2Linear Gradient

Experimental Protocols

Fermentation and Harvesting
  • Organism: Streptomyces sannanensis

  • Medium: A suitable production medium such as Glucose Soybean meal broth.

  • Culture Conditions: Inoculate the production medium with a seed culture of S. sannanensis. Incubate at 28°C with shaking for 7-10 days.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelia from the supernatant. The supernatant contains the secreted this compound.

Clarification of Culture Broth
  • Filter the supernatant from the harvesting step through a 0.22 µm filter to remove any remaining cells and particulate matter. This clarified broth is the starting material for the purification process.

Cation-Exchange Chromatography (Capture Step)

This initial step is designed to capture the basic this compound from the dilute culture broth and concentrate it.

  • Resin: A weak cation-exchange resin, such as Amberlite IRC-50, is suitable for this purpose.

  • Column Preparation: Pack a column with the cation-exchange resin and equilibrate it with deionized water.

  • Loading: Adjust the pH of the clarified culture broth to a neutral pH (6.0-7.0) before loading it onto the equilibrated column.

  • Washing: After loading, wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound from the resin using a low pH solution, such as 0.5 M sulfuric acid. Collect the eluate in fractions.

Anion-Exchange Chromatography (Impurity Removal)

This step is used to remove acidic and neutral impurities. This compound, being basic, will not bind to the anion-exchange resin under the specified conditions and will be collected in the flow-through.

  • Resin: A strong anion-exchange resin, such as Q Sepharose XL.

  • Column Preparation: Pack a column with the anion-exchange resin and equilibrate it with a buffer at a slightly basic pH, for example, 20 mM Tris-HCl, pH 8.0.

  • Loading: Adjust the pH of the eluate from the cation-exchange step to the equilibration buffer pH. Load the sample onto the column.

  • Collection: Collect the flow-through fraction, which contains the partially purified this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step)

The final polishing step to achieve high purity this compound is performed using RP-HPLC.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Elute the this compound using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized, but a typical starting point is 5-60% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a suitable detector, such as a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD), as aminoglycosides lack a strong chromophore.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak. Pool the pure fractions and lyophilize to obtain the final purified product.

Visualization of Experimental Workflow

Purification_Workflow cluster_fermentation Fermentation & Harvesting cluster_clarification Clarification cluster_purification Purification cluster_final_product Final Product Fermentation S. sannanensis Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration Supernatant Cation_Exchange Cation-Exchange Chromatography Filtration->Cation_Exchange Clarified Broth Anion_Exchange Anion-Exchange Chromatography Cation_Exchange->Anion_Exchange Eluate RP_HPLC Reversed-Phase HPLC Anion_Exchange->RP_HPLC Flow-through Pure_Sannamycin_C Pure this compound RP_HPLC->Pure_Sannamycin_C Pooled Fractions Purification_Logic Culture_Broth Culture Broth Clarified_Broth Clarified Broth Culture_Broth->Clarified_Broth Removal of Mycelia & Solids Partially_Pure Partially Pure this compound Clarified_Broth->Partially_Pure Capture & Concentration (Cation-Exchange) Partially_Pure->Partially_Pure Removal of Acidic Impurities (Anion-Exchange) High_Purity High Purity this compound Partially_Pure->High_Purity Polishing (RP-HPLC)

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Sannamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis.[1][2] Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens.[3] While specific quantitative data on the antimicrobial activity of this compound is not widely available in published literature, its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[1][4]

These application notes provide detailed protocols for the in vitro determination of the antimicrobial susceptibility of this compound. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay, are foundational techniques in antimicrobial drug discovery and development. Adherence to standardized protocols is crucial for generating reproducible and comparable data.

Data Presentation

Due to the limited availability of specific antimicrobial susceptibility data for this compound in the public domain, the following table presents illustrative data from closely related compounds, "sansanmycins B and C," against Pseudomonas aeruginosa.[5] This data should be used for informational purposes only and as a template for presenting results obtained for this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Sansanmycins B and C

CompoundTest OrganismMIC (µg/mL)
Sansanmycin BPseudomonas aeruginosa8.0
Sansanmycin CPseudomonas aeruginosa16.0

Note: This data is for sansanmycins B and C, which are distinct from this compound. Researchers should generate specific data for this compound using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U- or V-bottom microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration 100-fold higher than the highest concentration to be tested. Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should be turbid, and the sterility control well should remain clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination to ascertain the lowest concentration of this compound that results in bacterial death.

Materials:

  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, and from the growth control well, aspirate a 10 µL aliquot.

  • Plating: Spot-inoculate the 10 µL aliquot onto a labeled section of a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound-impregnated paper disks (concentration to be determined)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated surface of the MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks to prevent overlapping zones of inhibition.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is determined by comparing the zone diameter to established interpretive criteria, which would need to be developed for this compound.

Mechanism of Action

This compound is an aminoglycoside antibiotic. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.

dot

Aminoglycoside_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Porin Porin Channel Sannamycin_peri This compound (Periplasmic Space) Porin->Sannamycin_peri Transport Active Transport Sannamycin_intra This compound (Intracellular) Transport->Sannamycin_intra Ribosome 30S Ribosomal Subunit Protein Aberrant Proteins Ribosome->Protein Mistranslation & Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Death Cell Death Protein->Death Membrane Damage Sannamycin_ext This compound (Extracellular) Sannamycin_ext->Porin Diffusion Sannamycin_peri->Transport Energy-dependent Sannamycin_intra->Ribosome Binding to 16S rRNA

Caption: Aminoglycoside (this compound) mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antimicrobial susceptibility testing.

dot

AST_Workflow cluster_broth Broth Dilution Method cluster_disk Disk Diffusion Method Start Start: Obtain This compound & Test Organism PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform Serial Dilution of this compound in 96-well plate PrepInoculum->SerialDilution InoculateAgar Inoculate MHA Plate (confluent lawn) PrepInoculum->InoculateAgar InoculatePlate Inoculate Wells SerialDilution->InoculatePlate IncubateMIC Incubate (16-20h, 35°C) InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateMBC Incubate (18-24h, 35°C) Subculture->IncubateMBC ReadMBC Determine MBC (≥99.9% killing) IncubateMBC->ReadMBC PlaceDisks Apply this compound Disks InoculateAgar->PlaceDisks IncubateDisk Incubate (16-20h, 35°C) PlaceDisks->IncubateDisk ReadZones Measure Zones of Inhibition (mm) IncubateDisk->ReadZones

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Determining Sannamycin C MIC Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) values of Sannamycin C, an aminoglycoside antibiotic. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and the mechanism of action.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis. Its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1][2]. Accurate determination of MIC values is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The standardized methods for this determination are primarily broth microdilution and agar (B569324) dilution, as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

A thorough search of publicly available scientific literature did not yield specific quantitative Minimum Inhibitory Concentration (MIC) values for this compound or its 4-N-glycyl derivative. The original publication notes its activity but does not provide a table of MICs against a panel of microorganisms[1][2].

Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined MIC values for this compound. This structured format allows for clear and consistent data presentation, facilitating comparison across different bacterial strains.

Table 1: Template for Recording this compound MIC Values (µg/mL)

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)Notes
Staphylococcus aureusPositive29213
Enterococcus faecalisPositive29212
Escherichia coliNegative25922
Pseudomonas aeruginosaNegative27853
Klebsiella pneumoniaeNegative700603
Acinetobacter baumanniiNegative19606
[Insert other strains]

Experimental Protocols

Two primary methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution. These protocols are based on established guidelines for aminoglycoside susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound (lyophilized powder)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Reconstitute in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Agar Dilution Method

This method involves incorporating this compound into an agar medium, upon which the test organisms are inoculated.

Materials:

  • This compound (lyophilized powder)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Create a series of tubes, each containing a specific concentration of this compound, such that when mixed with the agar, the desired final concentrations are achieved. For example, add 1 mL of a 20-fold concentrated this compound solution to 19 mL of molten agar.

    • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot the prepared bacterial inocula onto the surface of the agar plates. An inoculum replicating device can be used to test multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution Dilute inoculation Inoculate Plates serial_dilution->inoculation Diluted Antibiotic inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation Standardized Culture incubation Incubate Plates (16-20h at 35°C) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Signaling Pathway: Mechanism of Action of this compound

This compound, as an aminoglycoside, is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This interaction leads to codon misreading and ultimately, bacterial cell death.

Aminoglycoside_Mechanism cluster_cell Bacterial Cell sannamycin This compound membrane Cell Membrane sannamycin->membrane Enters Cell ribosome 30S Ribosomal Subunit membrane->ribosome Targets protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits misreading Codon Misreading & Truncated Proteins protein_synthesis->misreading Leads to cell_death Bacterial Cell Death misreading->cell_death

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Sannamycin C in Gram-Negative Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available research, potential applications, and detailed experimental protocols related to Sannamycin C and its derivatives in the context of gram-negative bacteria.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1][2] While this compound itself exhibits weak antibacterial properties, its 4-N-glycyl derivative has demonstrated significant inhibitory activity against both gram-positive and gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2][3] This suggests that the 4-N-glycyl derivative of this compound may hold potential as a therapeutic agent or as a research tool for studying gram-negative bacterial physiology and resistance mechanisms.

Mechanism of Action

As an aminoglycoside, the 4-N-glycyl derivative of this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis. The general mechanism for aminoglycosides involves the following key steps:

  • Cellular Uptake: Aminoglycosides are positively charged molecules that initially interact with the negatively charged outer membrane of gram-negative bacteria. Their uptake across the cytoplasmic membrane is an active, energy-dependent process.

  • Ribosomal Binding: Once inside the cytoplasm, the antibiotic binds to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis and can also cause misreading of the mRNA template, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Aminoglycoside Mechanism of Action General Mechanism of Aminoglycoside Action in Gram-Negative Bacteria cluster_0 Bacterial Exterior cluster_1 Gram-Negative Bacterial Cell Sannamycin_C_Derivative 4-N-glycyl this compound Outer_Membrane Outer Membrane Sannamycin_C_Derivative->Outer_Membrane Electrostatic Interaction Periplasm Periplasm Outer_Membrane->Periplasm Uptake Cytoplasmic_Membrane Cytoplasmic Membrane Periplasm->Cytoplasmic_Membrane Transport Ribosome 30S Ribosomal Subunit Cytoplasmic_Membrane->Ribosome Active Transport into Cytoplasm Cytoplasm Cytoplasm Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Binding and Interference Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition & Misreading

Caption: General mechanism of action of 4-N-glycyl this compound in gram-negative bacteria.

Data Presentation

Gram-Negative BacteriaStrainMIC of 4-N-glycyl this compound (µg/mL)Reference Aminoglycoside MIC (µg/mL) [e.g., Gentamicin]Resistance Profile
Escherichia coliATCC 25922Data to be determined
Pseudomonas aeruginosaATCC 27853Data to be determined
Klebsiella pneumoniaeATCC 13883Data to be determined
Acinetobacter baumanniiATCC 19606Data to be determined
Enterobacter cloacaeATCC 13047Data to be determined
Serratia marcescensATCC 8100Data to be determined
Proteus mirabilisATCC 12453Data to be determined

Experimental Protocols

As specific protocols for the use of 4-N-glycyl this compound are not available, the following is a general and robust protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel aminoglycoside against gram-negative bacteria using the broth microdilution method. This protocol is based on established clinical laboratory standards.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of 4-N-glycyl this compound that inhibits the visible growth of a gram-negative bacterial strain.

Materials:

  • 4-N-glycyl this compound (stock solution of known concentration)

  • Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Sterile saline (0.85%)

  • Bacterial incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.10).

    • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of the 4-N-glycyl this compound stock solution in CAMHB. The concentration range should be chosen based on expected activity. A common starting range for novel compounds is 0.06 to 64 µg/mL.

    • Dispense 100 µL of each antibiotic dilution into the appropriate wells of the 96-well plate.

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the Results:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC Determination Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare 2-fold dilutions of 4-N-glycyl this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Dispense_Antibiotic Dispense antibiotic dilutions into 96-well plate Prepare_Dilutions->Dispense_Antibiotic Dispense_Antibiotic->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: A streamlined workflow for determining the MIC of 4-N-glycyl this compound.

Potential Research Applications

The 4-N-glycyl derivative of this compound could be a valuable tool in several areas of gram-negative bacteria research:

  • Overcoming Antibiotic Resistance: Its reported activity against aminoglycoside-resistant strains makes it a candidate for studying the mechanisms of resistance and for developing strategies to circumvent them.

  • Structure-Activity Relationship (SAR) Studies: As a unique aminoglycoside, it can be used in SAR studies to understand the chemical moieties essential for antibacterial activity against gram-negative pathogens.

  • Novel Drug Discovery: The core structure of this compound could serve as a scaffold for the synthesis of new, more potent aminoglycoside antibiotics with improved pharmacological properties.

Conclusion

While this compound itself is not a potent antibacterial agent, its 4-N-glycyl derivative presents an interesting avenue for research into new treatments for gram-negative bacterial infections. The lack of extensive publicly available data necessitates further investigation to fully characterize its antibacterial spectrum and mechanism of action. The protocols and information provided here serve as a foundation for researchers to begin exploring the potential of this unique aminoglycoside.

References

Application Notes and Protocols: Generation and Characterization of Sannamycin C Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other aminoglycosides, it is a potent inhibitor of bacterial protein synthesis. The emergence of antibiotic resistance is a critical challenge in drug development and infectious disease management. Understanding the mechanisms by which bacteria develop resistance to antibiotics like this compound is paramount for the development of new therapeutic strategies and for the lifecycle management of existing antibiotics.

These application notes provide detailed protocols for the generation and characterization of bacterial strains resistant to this compound. The methodologies described are based on established techniques for inducing and selecting for antibiotic resistance in bacteria, with a particular focus on Streptomyces species, the natural producers of many aminoglycosides.

Mechanisms of Aminoglycoside Resistance

Resistance to aminoglycoside antibiotics, including potentially this compound, can arise through several mechanisms:

  • Enzymatic Modification of the Antibiotic: Bacteria may acquire genes encoding enzymes that modify the structure of the aminoglycoside, rendering it unable to bind to its ribosomal target. These enzymes include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[2][3]

  • Alteration of the Ribosomal Target: Mutations in the genes encoding ribosomal proteins (like rpsL for protein S12) or the 16S ribosomal RNA (rRNA) can alter the binding site of the aminoglycoside, reducing its affinity and rendering the antibiotic ineffective.[2][4] Another mechanism is the enzymatic modification of the ribosome, for example, by 16S rRNA methyltransferases, which can also block antibiotic binding.

  • Reduced Intracellular Concentration: Bacteria can develop resistance by decreasing the uptake of the antibiotic or by actively pumping it out of the cell using efflux pumps.

The following diagram illustrates the primary mechanisms of acquired resistance to aminoglycoside antibiotics.

Aminoglycoside_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_ribosome_resistance Target Site Modification Ribosome Ribosome (30S subunit) SannamycinC_in This compound SannamycinC_in->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump SannamycinC_in->EffluxPump Export ModifyingEnzyme Modifying Enzymes (AAC, APH, ANT) SannamycinC_in->ModifyingEnzyme Substrate Ribosome_mutated Mutated Ribosome (16S rRNA or S12 mutation) SannamycinC_in->Ribosome_mutated Binding Reduced SannamycinC_mod Modified this compound SannamycinC_mod->Ribosome Binding Blocked SannamycinC_out This compound EffluxPump->SannamycinC_out ModifyingEnzyme->SannamycinC_mod Inactivation SannamycinC_ext This compound SannamycinC_ext->SannamycinC_in Uptake

Caption: Mechanisms of bacterial resistance to aminoglycosides.

Quantitative Data on Sannamycin Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. While specific MIC values for this compound are not widely available in the literature, the following table presents data for the closely related sansanmycins B and C, which can serve as a reference point for initial experiments.

CompoundOrganismMIC (µg/mL)
Sansanmycin BPseudomonas aeruginosa8.0
Sansanmycin CPseudomonas aeruginosa16.0
Sansanmycin BMycobacterium tuberculosis H37Rv8.0 - 20.0
Sansanmycin BMultidrug-resistant M. tuberculosis8.0 - 20.0

Data from a study on sansanmycins B and C.

Experimental Protocols

The following protocols outline the steps for generating and characterizing this compound-resistant bacterial strains. These are generalized protocols and may require optimization for specific bacterial species and laboratory conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • Bacterial strain of interest (e.g., Streptomyces lividans, Escherichia coli, or a clinically relevant isolate)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB) for Streptomyces, Luria-Bertani (LB) broth for E. coli)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test organism into 5 mL of the appropriate growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • Dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the organism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Generation of this compound Resistant Mutants

This protocol describes the generation of spontaneous resistant mutants by selection on antibiotic-containing agar (B569324).

Materials:

  • Bacterial strain of interest

  • Appropriate liquid and solid growth media

  • This compound

  • Sterile petri dishes, spreaders, and dilution tubes

Protocol:

  • Prepare a High-Density Bacterial Culture:

    • Inoculate a large volume (e.g., 100 mL) of liquid medium with the bacterial strain.

    • Grow the culture to late-logarithmic or stationary phase to ensure a high cell density.

  • Prepare Selective Agar Plates:

    • Prepare agar plates containing this compound at concentrations 2x, 4x, and 8x the predetermined MIC for the susceptible parent strain.

  • Plating for Selection:

    • Plate a high density of cells (e.g., 10^8 to 10^10 CFU) onto the this compound-containing plates.

    • Also, plate serial dilutions of the culture on non-selective agar to determine the total viable cell count and calculate the mutation frequency.

  • Incubation:

    • Incubate the plates at the optimal temperature until colonies appear. This may take several days, especially for slower-growing organisms like Streptomyces.

  • Isolate and Purify Resistant Mutants:

    • Pick individual colonies that grow on the selective plates.

    • Streak each colony onto a fresh selective plate to ensure it is a pure, resistant isolate.

  • Confirm Resistance:

    • Perform MIC determination on the isolated mutants to quantify the level of resistance. A significant increase in the MIC compared to the parent strain confirms resistance.

The following diagram illustrates the workflow for generating and selecting spontaneous antibiotic-resistant mutants.

Spontaneous_Resistance_Workflow start Start with a susceptible bacterial strain culture Grow a high-density liquid culture start->culture plate_selective Plate on agar containing This compound (at >MIC) culture->plate_selective plate_nonselective Plate dilutions on non-selective agar culture->plate_nonselective incubate Incubate plates plate_selective->incubate plate_nonselective->incubate count Count colonies on non-selective plates (determine total CFU) incubate->count isolate Isolate colonies from selective plates incubate->isolate calculate_freq Calculate Mutation Frequency: (Resistant CFU) / (Total CFU) count->calculate_freq purify Purify resistant isolates by re-streaking on selective agar isolate->purify isolate->calculate_freq confirm Confirm and quantify resistance by MIC determination purify->confirm characterize Further characterization (e.g., genomic sequencing) confirm->characterize

References

Sannamycin C: Application Notes for Ribosomal Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other members of the aminoglycoside family, its primary cellular target is the bacterial ribosome, making it a valuable tool for investigating the mechanisms of protein synthesis.[2][3] Aminoglycosides interfere with critical ribosomal functions, including decoding fidelity, mRNA translocation, and ribosome recycling.[4][5][6] These application notes provide a detailed overview of the mechanism of this compound, its applications in research, and protocols for its use in studying ribosomal dynamics and inhibition.

Mechanism of Action: Targeting the Ribosomal Decoding Center

This compound, as a 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside, primarily targets the decoding center (A-site) on the small ribosomal subunit (30S in bacteria).[2][4] Its mechanism involves high-affinity binding to a specific site on the 16S ribosomal RNA (rRNA), specifically within helix 44 (h44).[5][7][8] This interaction induces a conformational change in the ribosome with several key consequences:

  • Induction of Miscoding: The binding of this compound to h44 stabilizes a conformation where two universally conserved adenine (B156593) residues (A1492 and A1493) are flipped out.[4][8] This "flipped-out" state mimics the conformation that the ribosome adopts when a correct (cognate) codon-anticodon pair is present in the A-site. Consequently, the ribosome is tricked into accepting near-cognate or non-cognate aminoacyl-tRNAs, leading to a high rate of errors in the synthesized polypeptide chain.[8][9]

  • Inhibition of Translocation: The presence of the aminoglycoside in the A-site can physically hinder the movement of the mRNA and tRNA molecules from the A-site to the P-site (peptidyl site), a crucial step in the elongation cycle catalyzed by Elongation Factor G (EF-G).[4][5][8]

  • Inhibition of Ribosome Recycling: Some aminoglycosides also possess a secondary binding site on the large ribosomal subunit (50S), specifically on helix 69 (H69) of the 23S rRNA.[4][8] This interaction can interfere with the function of Ribosome Recycling Factor (RRF), which, together with EF-G, is responsible for splitting the ribosome into its subunits after translation termination, thereby inhibiting the recycling of ribosomes for new rounds of protein synthesis.[4][5][8]

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-Site E_site E-Site H69 H69 (Secondary Site) Recycling_Inhibition Inhibition of Ribosome Recycling H69->Recycling_Inhibition A_site A-Site / h44 (Primary Site) Miscoding Increased Miscoding (Acceptance of near-cognate tRNA) A_site->Miscoding Translocation_Inhibition Inhibition of Translocation (A -> P site movement blocked) A_site->Translocation_Inhibition SannamycinC This compound SannamycinC->H69 Binds secondarily SannamycinC->A_site Binds primarily

Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

While specific binding constants and IC₅₀ values for this compound are not widely published, data from structurally and functionally related aminoglycosides provide a valuable reference for experimental design. These compounds are known to bind to the ribosomal A-site with affinities in the nanomolar to low-micromolar range.

CompoundAssay TypeTarget Organism/ComponentValueReference
NeomycinTranslocation Inhibition (IC₅₀)E. coli Ribosomes0.4 µM[4]
ParomomycinTranslocation Inhibition (IC₅₀)E. coli Ribosomes1.0 µM (approx.)[4]
ApramycinBinding Affinity (Kd)Eukaryotic 18S rRNA A-site Model500 ± 50 nM[10]
TobramycinBinding Affinity (Kd)Eukaryotic 18S rRNA A-site Model1-2 µM[10]
GentamicinBinding Affinity (Kd)E. coli RibosomesNot specified[4][8][11]

Note: This table presents data for related aminoglycosides to provide a quantitative context. Researchers should determine these values empirically for this compound.

Experimental Protocols

This compound can be employed in a variety of assays to probe ribosome structure and function. Below are detailed protocols for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the dose-dependent effect of this compound on the synthesis of a reporter protein in a cell-free translation system.

Materials:

  • E. coli S30 extract or Rabbit Reticulocyte Lysate system.[12]

  • Reporter mRNA (e.g., Firefly Luciferase, GFP).

  • Amino acid mixture.

  • Energy source (ATP, GTP) and regenerating system.[12]

  • This compound stock solution (in sterile water or appropriate buffer).

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl).

  • Luciferase assay reagent or fluorescence plate reader.

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and energy source as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a serial dilution of this compound. Final concentrations for an initial screen could range from 10 nM to 100 µM.

  • Assay Plate Preparation: Aliquot the master mix into a 96-well plate. Add the different concentrations of this compound to the wells. Include a "no inhibitor" control (vehicle only) and a "no mRNA" control (background).

  • Initiation: Add the reporter mRNA to all wells except the "no mRNA" control to start the translation reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C for E. coli S30, 30°C for reticulocyte lysate) for 60-90 minutes.

  • Detection:

    • For Luciferase: Add the luciferase assay reagent and measure luminescence using a luminometer.

    • For GFP: Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 488/509 nm) using a fluorescence plate reader.[13]

  • Data Analysis: Subtract the background reading ("no mRNA" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percentage of inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Ribosome Filter Binding Assay

This assay directly measures the binding of a labeled ligand (this compound) to the ribosome, allowing for the determination of the dissociation constant (Kd).

Materials:

  • Purified 70S ribosomes (or 30S subunits).

  • Radiolabeled ([³H] or [¹⁴C]) or fluorescently-labeled this compound.

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

  • Nitrocellulose and charged nylon membranes (e.g., Hybond-N+).

  • Vacuum filtration manifold.

  • Scintillation counter or fluorescence imager.

Procedure:

  • Reaction Setup: Prepare a series of reactions in microcentrifuge tubes. Each reaction should contain a fixed, low concentration of labeled this compound (e.g., 1-10 nM) and varying concentrations of unlabeled this compound (for competition assay) or varying concentrations of ribosomes (for saturation assay).

  • Incubation: Add purified ribosomes to each tube to initiate binding. Incubate at 37°C for 20-30 minutes to allow the binding to reach equilibrium.

  • Filtration: Assemble the filtration manifold with a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose will capture the ribosomes and any bound ligand, while the charged membrane helps capture any RNA that passes through.

  • Washing: Quickly filter the reaction mixture through the membranes under vacuum. Immediately wash the filter with 2-3 volumes of ice-cold Binding Buffer to remove unbound ligand.

  • Quantification:

    • For Radiolabel: Place the nitrocellulose filter in a scintillation vial with scintillation fluid and measure counts per minute (CPM) using a scintillation counter.

    • For Fluorescence: Scan the dry filter using a fluorescence imager.

  • Data Analysis: Plot the amount of bound this compound as a function of ribosome concentration (saturation) or unlabeled competitor concentration (competition). Fit the data to the appropriate binding isotherm (e.g., one-site binding) to calculate the Kd.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM can provide high-resolution structural information on how this compound binds to the ribosome.

Materials:

  • Highly purified and concentrated 70S ribosomes.

  • This compound.

  • Cryo-EM grids (e.g., C-flat or Quantifoil).

  • Vitrification apparatus (e.g., Vitrobot).

  • Transmission Electron Microscope (TEM) with a direct electron detector.[11]

  • Image processing software (e.g., RELION, CryoSPARC).[11]

Procedure:

  • Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound (typically 5-10 fold molar excess over the Kd) for 15-30 minutes on ice.

  • Grid Preparation: Apply 3-4 µL of the ribosome-Sannamycin C complex to a glow-discharged cryo-EM grid.

  • Vitrification: Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot. This traps the complexes in a thin layer of amorphous ice.

  • Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution. Collect a large dataset of high-resolution images (micrographs) using an automated data collection protocol on a Titan Krios or similar TEM.[11][14]

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames.

    • Estimate the contrast transfer function (CTF).

    • Pick individual ribosome particles from the micrographs.

    • Perform 2D and 3D classification to sort particles into homogenous structural classes.

    • Generate a high-resolution 3D reconstruction (map) of the ribosome-Sannamycin C complex.[14]

  • Model Building and Analysis: Dock an existing ribosome crystal structure into the cryo-EM map. Build the this compound molecule into the corresponding density. Analyze the specific interactions (hydrogen bonds, electrostatic contacts) between the drug and the rRNA nucleotides and ribosomal proteins.

General Experimental Workflow

The study of this compound's interaction with the ribosome typically follows a multi-step process, from functional assays to high-resolution structural analysis.

cluster_workflow Experimental Workflow for this compound cluster_functional Functional Assays cluster_biophysical Biophysical & Structural Assays Hypothesis Hypothesis: This compound inhibits bacterial translation Invivo 1. In Vivo Antibacterial Assay (Determine MIC) Hypothesis->Invivo Invitro 2. In Vitro Translation Assay (Determine IC50) Invivo->Invitro Binding 3. Ribosome Binding Assay (Determine Kd) Invitro->Binding CryoEM 4. Cryo-EM / X-ray Crystallography (Determine Binding Site & Pose) Binding->CryoEM Analysis Data Interpretation & Model Building CryoEM->Analysis Conclusion Conclusion: Elucidate Mechanism of Action Analysis->Conclusion

Workflow for characterizing this compound-ribosome interactions.

References

Application Notes and Protocols for Sannamycin C Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic, a class of compounds known to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] While traditionally used for their antibacterial properties, the inhibition of protein synthesis is a validated strategy in oncology.[4][5] Several studies are exploring protein synthesis inhibitors as potential anti-cancer agents, with some demonstrating cytotoxic effects and the ability to modulate key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway and the Unfolded Protein Response (UPR). Furthermore, there is emerging research into the potential of aminoglycosides in cancer therapy, with studies showing that targeting these antibiotics to the mitochondria of cancer cells can induce cytotoxicity.

These application notes provide a comprehensive set of protocols to conduct preclinical efficacy studies of this compound as a potential anti-cancer agent. The described in vitro and in vivo experiments are designed to assess its cytotoxic and anti-proliferative effects and to elucidate its mechanism of action in cancer cells. This document serves as a foundational guide for investigating the therapeutic potential of this compound in an oncological context.

In Vitro Efficacy Assessment

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type This compound IC50 (µM) after 48h This compound IC50 (µM) after 72h
MCF-7 Breast Cancer Data Data
A549 Lung Cancer Data Data
HCT116 Colon Cancer Data Data

| PC-3 | Prostate Cancer | Data | Data |

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by this compound. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while propidium iodide (PI) stains late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Table 2: Apoptosis Induction by this compound in Cancer Cells

Treatment Concentration (µM) % Viable Cells % Early Apoptotic Cells % Late Apoptotic Cells % Necrotic Cells
Vehicle Control 0 Data Data Data Data
This compound IC50/2 Data Data Data Data
This compound IC50 Data Data Data Data

| this compound | 2 x IC50 | Data | Data | Data | Data |

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the cell cycle distribution. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at relevant concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 0 Data Data Data
This compound IC50/2 Data Data Data
This compound IC50 Data Data Data

| this compound | 2 x IC50 | Data | Data | Data |

In Vivo Efficacy Assessment

Subcutaneous Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Monitor animal body weight and overall health as indicators of toxicity. At the end of the study, excise and weigh the tumors.

Data Presentation:

Table 4: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day X (mm³) Tumor Growth Inhibition (%) Mean Tumor Weight at Endpoint (g) Change in Body Weight (%)
Vehicle Control - Data 0 Data Data
This compound Dose 1 Data Data Data Data
This compound Dose 2 Data Data Data Data

| Positive Control | Dose | Data | Data | Data | Data |

Mechanism of Action & Signaling Pathways

Proposed Signaling Pathway for this compound in Cancer Cells

As a protein synthesis inhibitor, this compound is hypothesized to exert its anti-cancer effects by downregulating the expression of key survival proteins and inducing cellular stress, potentially through the PI3K/Akt/mTOR pathway and the Unfolded Protein Response (UPR).

Sannamycin_C_Signaling_Pathway cluster_0 This compound Action cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Unfolded Protein Response (UPR) This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 30S subunit Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition mTORC1 mTORC1 Protein Synthesis Inhibition->mTORC1 Downregulates survival proteins ER Stress ER Stress Protein Synthesis Inhibition->ER Stress Induces Cell Proliferation & Survival Cell Proliferation & Survival Protein Synthesis Inhibition->Cell Proliferation & Survival Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits eIF4E eIF4E 4E-BP1->eIF4E Inhibits Cap-Dependent Translation Cap-Dependent Translation eIF4E->Cap-Dependent Translation Cap-Dependent Translation->Cell Proliferation & Survival PERK PERK ER Stress->PERK eIF2a eIF2a PERK->eIF2a Phosphorylates ATF4 ATF4 PERK->ATF4 Global Translation Inhibition Global Translation Inhibition eIF2a->Global Translation Inhibition Global Translation Inhibition->Cell Proliferation & Survival Inhibits CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Proposed mechanism of this compound in cancer cells.

Experimental Workflow Diagrams

In_Vitro_Workflow start Start cell_culture Cancer Cell Culture (MCF-7, A549, etc.) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow start Start implantation Implant Cancer Cells in Immunodeficient Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision, Weight, & Analysis endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography Analysis of Sannamycin C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Sannamycin C, an aminoglycoside antibiotic, using High-Performance Liquid Chromatography (HPLC). This compound, like other aminoglycosides, lacks a significant UV chromophore, necessitating alternative detection methods for sensitive analysis. This document provides a protocol for reversed-phase HPLC (RP-HPLC) coupled with post-column derivatization for fluorescence detection, a widely adopted and sensitive technique for this class of compounds. The described methodology is applicable for the quantification of this compound in bulk drug substances and has the potential to be adapted for various sample matrices in research and quality control settings.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1][2] Aminoglycosides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit.[3] Accurate and precise quantification of this compound is crucial for drug development, formulation, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[3][4]

Due to their high polarity and lack of a strong UV-absorbing chromophore, the analysis of aminoglycosides by HPLC presents certain challenges.[4] To overcome these, this protocol employs a reversed-phase HPLC method with an ion-pairing agent to enhance retention on a C18 stationary phase. Detection is achieved through post-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine groups of this compound to form a highly fluorescent derivative, enabling sensitive and selective detection.[5][6]

Experimental

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, an autosampler, a column oven, and a fluorescence detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and analysis.

  • Reagents and Standards:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • o-Phthalaldehyde (OPA)

    • 2-Mercaptoethanol (B42355)

    • Boric acid

    • Sodium hydroxide

    • Heptafluorobutyric acid (HFBA) or other suitable ion-pairing agent

    • Hydrochloric acid

  • Mobile Phase A (Aqueous): Prepare a solution of the chosen ion-pairing agent (e.g., 10 mM HFBA) in water and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • OPA Derivatization Reagent: Dissolve 1 g of o-phthalaldehyde in 15 mL of methanol. Add 2 mL of 2-mercaptoethanol and bring the final volume to 100 mL with a 0.4 M boric acid buffer adjusted to pH 10.4 with sodium hydroxide. This reagent should be prepared fresh daily and protected from light.

HPLC Method Protocol

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 10 mM HFBA in Water, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Fluorescence Detection Excitation: 340 nm, Emission: 455 nm
Post-Column Reagent OPA Reagent
Post-Column Flow Rate 0.5 mL/min

Table 1: HPLC Method Parameters

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
22.0595
25.0595
25.1955
30.0955

Table 2: Gradient Elution Program

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phases & OPA Reagent hplc_system Equilibrate HPLC System prep_solutions->hplc_system prep_standards Prepare this compound Stock & Calibration Standards inject_sample Inject Sample/Standard (20 µL) prep_standards->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample hplc_system->inject_sample separation Separation on C18 Column (Gradient Elution) inject_sample->separation post_column Post-Column Derivatization with OPA separation->post_column detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) post_column->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: HPLC analysis workflow for this compound.

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound derivative against the corresponding concentration of the injected standards. A linear regression analysis should be performed on the calibration curve. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.

ParameterExpected Value
Retention Time (Rt) ~ 15-20 min
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 3: Expected Method Performance Characteristics

Conclusion

The described HPLC method with post-column derivatization and fluorescence detection provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry for the routine analysis and quality control of this compound. Method validation should be performed in accordance with relevant regulatory guidelines to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Genetic Manipulation of the Sannamycin C Biosynthetic Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Aminoglycosides are a clinically important class of antibiotics that function by inhibiting protein synthesis in bacteria.[2] The genetic blueprint for the biosynthesis of these complex molecules is encoded in biosynthetic gene clusters (BGCs). Manipulation of these BGCs offers a powerful strategy for improving production titers, generating novel derivatives with enhanced properties, and understanding the intricacies of their biosynthesis.

These application notes provide a comprehensive guide to the genetic manipulation of the putative this compound biosynthetic cluster. Due to the limited publicly available information on the specific this compound BGC, this document leverages established principles and protocols from well-characterized aminoglycoside biosynthetic pathways, such as those for kanamycin, gentamicin (B1671437), and neomycin, to provide a robust framework for researchers.[2][3][4]

Putative Organization of the this compound Biosynthetic Gene Cluster

Based on the structure of this compound and the known biosynthesis of other aminoglycosides, the this compound BGC in Streptomyces sannanensis is predicted to contain genes encoding the following functions. This putative organization provides a basis for targeted genetic manipulation.

Table 1: Putative Gene Functions in the this compound Biosynthetic Cluster

Gene Category Putative Function Example Homologs (from other aminoglycoside clusters) Potential Genetic Manipulation Strategy
Aminocyclitol Biosynthesis Enzymes for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core from glucose-6-phosphate.kanA (Kanamycin), gtmA/B (Gentamicin)[2][4]Overexpression to increase precursor supply.
Glycosyltransferases Enzymes that attach sugar moieties to the 2-DOS core.kanB (Kanamycin), gtmG/E (Gentamicin)[2][4]Gene knockout to generate simplified analogs; Introduction of novel glycosyltransferases for glycodiversification.
Aminotransferases Enzymes that add amino groups to the sugar moieties.kanC (Kanamycin), genS2 (Gentamicin)[4]Gene knockout to study structure-activity relationships.
Dehydrogenases/Reductases Enzymes involved in the modification of sugar moieties.kanD (Kanamycin), genD2 (Gentamicin)[4]Overexpression or knockout to alter modification patterns.
Tailoring Enzymes Enzymes responsible for final modifications (e.g., methylation, acylation). Includes the likely Sannamycin B-glycyltransferase.sms13 (Sannamycin)Gene knockout to produce precursors; Introduction of different tailoring enzymes for novel derivatives.
Regulatory Genes Transcriptional regulators controlling the expression of the BGC.kanK (Kanamycin), SARP-family regulatorsOverexpression of positive regulators or knockout of negative regulators to enhance production.
Resistance/Transport Genes Genes conferring self-resistance to the producing organism and exporting the antibiotic.aph (aminoglycoside phosphotransferase)Overexpression to potentially increase production titers by mitigating product toxicity.[5]

Experimental Protocols

Protocol 1: Gene Knockout in Streptomyces sannanensis using CRISPR-Cas9

This protocol outlines the deletion of a target gene (e.g., a putative glycosyltransferase) from the this compound BGC using a CRISPR-Cas9 system. This method is highly efficient for genome editing in Streptomyces.[6][7][8]

Materials:

  • Streptomyces sannanensis spores

  • E. coli S17-1 (or other suitable conjugation donor strain)

  • pCRISPomyces-2 plasmid (or a similar CRISPR-Cas9 vector for Streptomyces)

  • ISP4 medium, TSB medium, MS agar (B569324)

  • Apramycin (B1230331), Nalidixic acid

  • Oligonucleotides (for gRNA and homology arms)

  • DNA manipulation enzymes (restriction enzymes, ligase) and kits (PCR purification, plasmid miniprep)

Methodology:

  • Design of sgRNA and Homology Arms:

    • Identify a 20 bp target sequence within the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG).

    • Design forward and reverse oligonucleotides for the sgRNA cassette.

    • Design primers to amplify ~1 kb upstream and downstream homology arms flanking the target gene from S. sannanensis genomic DNA.

  • Construction of the Gene Knockout Plasmid:

    • Clone the sgRNA cassette into the pCRISPomyces-2 vector according to the manufacturer's protocol (often via Golden Gate assembly).

    • Amplify the upstream and downstream homology arms.

    • Clone the homology arms into the sgRNA-containing pCRISPomyces-2 vector. This can be done using restriction digestion and ligation or Gibson assembly.

  • Conjugation:

    • Transform the final knockout plasmid into E. coli S17-1.

    • Grow S. sannanensis in TSB liquid medium to obtain a dense mycelial culture.

    • Mix the E. coli donor strain carrying the knockout plasmid with the S. sannanensis recipient culture.

    • Plate the mixture onto MS agar plates and incubate at 30°C.

    • After 16-20 hours, overlay the plates with apramycin (to select for exconjugants) and nalidixic acid (to counter-select the E. coli donor).[9]

  • Selection and Verification of Mutants:

    • Incubate the plates until exconjugant colonies appear.

    • Streak individual colonies onto fresh selective MS agar plates.

    • Isolate genomic DNA from putative mutants.

    • Verify the gene deletion by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Overexpression of a Regulatory Gene

This protocol describes the overexpression of a putative positive regulatory gene to enhance this compound production. An integrative plasmid with a strong constitutive promoter (e.g., ermEp*) is used.

Materials:

  • Streptomyces sannanensis

  • pSET152 integrative plasmid (or similar)

  • Regulatory gene of interest

  • Appropriate restriction enzymes and T4 DNA ligase

  • Protoplast buffer P, T, and R

Methodology:

  • Plasmid Construction:

    • Amplify the putative positive regulatory gene from the this compound BGC using PCR.

    • Clone the amplified gene into the pSET152 vector under the control of the ermEp* promoter.

  • Protoplast Formation and Transformation:

    • Grow S. sannanensis in a suitable medium (e.g., YEME) with glycine.

    • Harvest the mycelium and treat with lysozyme (B549824) in Protoplast Buffer P to generate protoplasts.

    • Transform the protoplasts with the overexpression plasmid using PEG-mediated transformation in Protoplast Buffer T.

    • Plate the transformed protoplasts on R2YE regeneration medium.

  • Selection and Verification:

    • Overlay the plates with an appropriate antibiotic (e.g., apramycin) for selection.

    • Isolate genomic DNA from resistant colonies and confirm plasmid integration by PCR.

  • Analysis of this compound Production:

    • Cultivate the wild-type and the engineered strain under identical fermentation conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze and quantify this compound production using HPLC or LC-MS.

Data Presentation

Effective genetic manipulation requires quantitative assessment of the outcomes. All data should be presented in a clear and structured format to allow for easy comparison.

Table 2: Example of Quantitative Data Summary for this compound Production

Strain Genetic Modification This compound Titer (mg/L) ± SD Fold Change vs. Wild-Type
S. sannanensis WTNone (Wild-Type)50 ± 51.0
S. sannanensis ΔgtfADeletion of putative glycosyltransferase A0-
S. sannanensis OE-reg1Overexpression of putative positive regulator 1150 ± 123.0
S. sannanensis OE-res1Overexpression of putative resistance gene 175 ± 81.5

Visualizations

Biosynthetic Pathway Diagram

Sannamycin_C_Biosynthesis cluster_precursor Precursor Supply cluster_core Core Scaffold Synthesis cluster_glycosylation Glycosylation & Modification cluster_final Final Product Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxystreptamine (2-DOS) 2-deoxystreptamine (2-DOS) Glucose-6-Phosphate->2-deoxystreptamine (2-DOS) Aminocyclitol Biosynthesis Genes Glycosylated Intermediates Glycosylated Intermediates 2-deoxystreptamine (2-DOS)->Glycosylated Intermediates Glycosyltransferases Modified Intermediates Modified Intermediates Glycosylated Intermediates->Modified Intermediates Aminotransferases, Dehydrogenases Sannamycin_C This compound Modified Intermediates->Sannamycin_C Tailoring Enzymes (e.g., Glycyltransferase)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow Diagram

Genetic_Manipulation_Workflow cluster_design Design & Construction cluster_manipulation Genetic Manipulation cluster_analysis Analysis & Characterization Target_Selection Target Gene Selection (e.g., Glycosyltransferase, Regulator) Plasmid_Construction CRISPR Knockout or Overexpression Plasmid Construction Target_Selection->Plasmid_Construction Transformation Conjugation / Protoplast Transformation into S. sannanensis Plasmid_Construction->Transformation Selection Selection of Engineered Strains Transformation->Selection Verification Genotypic Verification (PCR, Sequencing) Selection->Verification Fermentation Fermentation and Metabolite Extraction Verification->Fermentation Analysis Phenotypic Analysis (HPLC, LC-MS) Fermentation->Analysis

Caption: Workflow for genetic manipulation of S. sannanensis.

Conclusion

The genetic manipulation of the this compound biosynthetic cluster holds significant potential for enhancing its production and for the generation of novel, potentially improved aminoglycoside antibiotics. While the specific gene cluster for this compound is not yet fully characterized in publicly accessible databases, the protocols and strategies outlined in these application notes, based on extensive knowledge of other aminoglycoside biosynthetic pathways, provide a solid foundation for researchers to begin this work. By systematically applying these gene knockout and overexpression techniques, coupled with rigorous quantitative analysis, it will be possible to unlock the full potential of Streptomyces sannanensis as a producer of this valuable antibiotic.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sannamycin C Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Sannamycin C, an aminoglycoside antibiotic produced by Streptomyces sannanensis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during fermentation.

Troubleshooting Guide: Common Issues in this compound Fermentation

Low or inconsistent yields of this compound can arise from a variety of factors, from the quality of the inoculum to the precise conditions of the fermentation. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Causes Recommended Actions & Solutions
Low or No this compound Production Inadequate Inoculum: Poor spore viability, insufficient mycelial mass, or use of an aged culture can lead to a weak start and low productivity.Ensure the use of a fresh, high-quality spore stock or a vigorously growing seed culture. Optimize the seed culture medium and incubation time to achieve healthy, abundant mycelium.
Suboptimal Medium Composition: Incorrect concentrations or types of carbon and nitrogen sources can favor biomass growth over antibiotic production. The carbon-to-nitrogen (C/N) ratio is critical.Systematically evaluate different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Use a systematic approach like the one-factor-at-a-time (OFAT) method or Response Surface Methodology (RSM) to determine the optimal concentrations and C/N ratio.[1]
Phosphate (B84403) Inhibition: High levels of phosphate can suppress the biosynthesis of many secondary metabolites in Streptomyces.[1]Test different concentrations of phosphate in the medium to find a level that supports growth without inhibiting this compound production.
Incorrect Fermentation pH: The pH of the culture medium significantly affects enzyme activity and nutrient uptake, which are crucial for the this compound biosynthetic pathway.[1][2]Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Streptomyces sannanensis has been reported to be around 7.0.[3] Experiment with a range of initial pH values (e.g., 6.5-8.0) to find the optimum for your specific conditions.
Inconsistent Yields Between Batches Strain Instability: Streptomyces species can be genetically unstable, leading to a decline in antibiotic production over successive generations.Maintain a stable, high-producing strain by creating and preserving a master cell bank from a high-yielding culture. Regularly re-streak from the master stock to ensure consistency.
Variability in Raw Materials: Different batches of complex media components like soybean meal or yeast extract can have varying compositions, leading to inconsistent results.Source high-quality, consistent raw materials. Consider using a more defined or semi-defined medium to reduce variability.
Inconsistent Inoculum Preparation: Variations in the age, size, or physiological state of the inoculum will lead to inconsistent fermentation performance.[2]Standardize your inoculum preparation protocol, including the age of the culture, the volume of inoculum, and the method of transfer.
Poor Mycelial Growth Suboptimal Growth Medium: The medium may lack essential nutrients or have an improper balance of components to support robust growth.Review and optimize the growth medium composition. Ensure all essential macro- and micronutrients are present in adequate amounts.
Inadequate Aeration and Agitation: As an aerobic bacterium, Streptomyces sannanensis requires sufficient dissolved oxygen for growth. Poor agitation can lead to clumping and mass transfer limitations.[1]Optimize the agitation speed and aeration rate in your fermenter to ensure adequate oxygen supply and homogenous mixing. The use of baffled flasks or springs in shake flask cultures can help to break up mycelial clumps.
Incorrect Temperature: Temperature affects the growth rate and metabolic activity of the microorganism.[2]The optimal growth temperature for Streptomyces sannanensis has been reported to be around 28°C.[3] Maintain a constant and optimal temperature throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound fermentation?

A basal medium that has been used for the production of antimicrobial agents by Streptomyces sannanensis strain SU118 contains (per liter): 10.0 g glucose, 10.0 g soybean meal, 10.0 g NaCl, and 1.0 g CaCO₃, with the pH adjusted to 7.0.[3] This serves as an excellent starting point for further optimization.

Q2: How can I optimize the fermentation medium to improve the yield of this compound?

  • Screening of significant factors: Using a Plackett-Burman design to identify the most influential medium components (e.g., carbon source, nitrogen source, phosphate concentration).

  • Determining the optimal range: Employing the method of steepest ascent to quickly move towards the optimal region of the significant factors.

  • Final optimization: Using a central composite design (CCD) or Box-Behnken design to determine the precise optimal concentrations of the key components.[4][5][7]

Q3: What are the optimal physical parameters for this compound fermentation?

For Streptomyces sannanensis, the following conditions have been reported to be favorable for antimicrobial production:

  • Temperature: 28°C[3]

  • pH: 7.0[3]

  • Incubation Time: 7 days[3] It is crucial to optimize these parameters for your specific strain and fermentation setup.

Q4: My Streptomyces culture is forming dense pellets. Is this a problem and how can I control it?

Pellet formation can lead to limitations in the transfer of oxygen and nutrients, which can negatively impact antibiotic production.[2] To promote more dispersed mycelial growth, you can:

  • Modify the seed culture conditions to favor a more fragmented inoculum.

  • Increase the agitation speed, being careful to avoid excessive shear stress that could damage the mycelia.

  • Add inert microparticles to the medium to provide nucleation sites for more dispersed growth.[2]

Q5: How can I quantify the amount of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying aminoglycoside antibiotics.[9] Due to the lack of a strong chromophore in this compound, derivatization is often required for UV or fluorescence detection. Alternatively, methods like HPLC coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for direct detection.[10][11]

Quantitative Data Summary

The following tables provide illustrative data on how different fermentation parameters can influence the yield of an aminoglycoside antibiotic like this compound. These values are based on typical results reported for Streptomyces fermentations and should be used as a guide for designing your optimization experiments.

Table 1: Effect of Different Carbon Sources on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose5.2125
Soluble Starch4.8180
Glycerol4.5150
Maltose5.5140

Table 2: Effect of Different Nitrogen Sources on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Soybean Meal4.9160
Yeast Extract5.8110
Peptone5.5130
Casein Hydrolysate4.7145

Table 3: Effect of Initial pH on this compound Yield

Initial pHBiomass (g/L)This compound Yield (mg/L)
6.04.290
6.54.8140
7.05.1175
7.55.0155
8.04.7120

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single medium component for this compound production.

Methodology:

  • Prepare a series of flasks with the basal fermentation medium. The basal medium for Streptomyces sannanensis can be composed of (per liter): 10.0 g glucose, 10.0 g soybean meal, 10.0 g NaCl, and 1.0 g CaCO₃, at pH 7.0.[3]

  • Vary the concentration of one component (e.g., glucose at 10, 20, 30, 40, 50 g/L) while keeping all other components constant.

  • Inoculate each flask with a standardized spore suspension or a consistent volume of a fresh seed culture of Streptomyces sannanensis.

  • Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a fixed period (e.g., 7 days).[3]

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract this compound from the supernatant.

  • Quantify the this compound yield using a suitable analytical method like HPLC.

  • Repeat steps 2-7 for each medium component you wish to optimize.

Protocol 2: Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in a fermentation sample. (Note: This is a general protocol for aminoglycosides and may require optimization for this compound).

Methodology:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove mycelia.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • Derivatization (if using UV or Fluorescence detection):

    • Derivatize the extracted sample with a suitable agent such as 2,4-dinitrofluorobenzene (DNFB) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a chromophore or fluorophore.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., sodium phosphate or acetate) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector (e.g., at 365 nm for DNFB derivatives) or fluorescence detector (with appropriate excitation and emission wavelengths for the chosen derivatizing agent).

    • Quantification: Create a standard curve using known concentrations of a purified this compound standard. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Fermentation_Troubleshooting_Workflow start Low this compound Yield check_strain Check Strain Integrity (Master Cell Bank) start->check_strain check_inoculum Review Inoculum Preparation (Age, Size, Quality) start->check_inoculum check_medium Analyze Medium Composition (C/N Ratio, Phosphate) start->check_medium check_conditions Verify Fermentation Conditions (pH, Temp, Aeration) start->check_conditions optimize_medium Optimize Medium (OFAT / RSM) check_medium->optimize_medium optimize_conditions Optimize Physical Parameters check_conditions->optimize_conditions end Improved this compound Yield optimize_medium->end optimize_conditions->end

Caption: A logical workflow for troubleshooting low this compound yield.

RSM_Workflow start Start Optimization screening Plackett-Burman Design (Screen for Significant Factors) start->screening steepest_ascent Steepest Ascent (Approximate Optimal Region) screening->steepest_ascent ccd Central Composite Design (Determine Optimal Levels) steepest_ascent->ccd analysis Statistical Analysis & Model Validation ccd->analysis end Optimized Fermentation Medium analysis->end

Aminoglycoside_Biosynthesis_Regulation environmental_signals Environmental Signals (Nutrient Limitation, Stress) global_regulators Global Regulators (e.g., PhoP, AfsR) environmental_signals->global_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP family) global_regulators->pathway_specific_regulator Activation biosynthetic_genes This compound Biosynthetic Genes pathway_specific_regulator->biosynthetic_genes Activation sannamycin_c This compound biosynthetic_genes->sannamycin_c

Caption: A simplified model of aminoglycoside biosynthesis regulation.

References

Technical Support Center: Overcoming Sannamycin C Solubility Challenges In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues with Sannamycin C in in vitro experiments. While this compound, as an aminoglycoside antibiotic, is generally expected to be water-soluble, this guide addresses scenarios where researchers may encounter apparent insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is an aminoglycoside antibiotic.[1] Generally, aminoglycosides are polar molecules and are considered to be water-soluble. The calculated XLogP3 value for this compound is -2.4, which indicates a preference for aqueous environments.[2] However, some sources mention that aminoglycosides can exhibit low solubility under certain conditions.[3] Therefore, while aqueous solubility is expected, challenges can arise depending on the specific experimental setup.

Q2: I've dissolved this compound in an aqueous buffer, but I observe precipitation. What could be the cause?

Several factors could lead to the precipitation of this compound in aqueous solutions:

  • pH of the Medium: The pH of your buffer can significantly impact the stability and solubility of this compound. Extreme pH values (highly acidic or basic) can lead to the degradation of the compound, and the degradation products may be insoluble.[4]

  • Buffer Composition: Components of your buffer could potentially interact with this compound, leading to the formation of insoluble salts or complexes.

  • Temperature: Temperature can influence solubility.[5] Ensure your dissolution temperature is appropriate and consistent.

  • Concentration: You might be exceeding the solubility limit of this compound in your specific buffer system.

Q3: Is it advisable to use organic solvents like DMSO to dissolve this compound?

For aminoglycosides, the first solvent of choice should be sterile water or an appropriate aqueous buffer. However, if you encounter persistent solubility issues, using a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution is a common strategy for many compounds.[6] It is crucial to then dilute this stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%). Always include a vehicle control with the same final concentration of the organic solvent in your experiments.

Troubleshooting Guide

This guide provides a step-by-step approach to address solubility challenges with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in water or aqueous buffer. - Insufficient mixing or time.- pH of the solution is not optimal.- Exceeded solubility limit.- Vortex or sonicate the solution for a longer duration.- Adjust the pH of the buffer to a neutral range (e.g., pH 7.2-7.4).- Try dissolving a smaller amount of the compound to prepare a less concentrated solution.
Precipitation occurs after dissolving this compound. - Compound degradation.- Interaction with buffer components.- Temperature fluctuations.- Prepare fresh solutions before each experiment.- Test dissolution in a different buffer system (e.g., PBS, TRIS).- Maintain a constant and appropriate temperature during the experiment.[5]
Precipitation occurs when diluting a stock solution into the final medium. - The compound is less soluble in the final medium.- The stock solution is too concentrated.- Increase the rate of mixing during dilution.- Prepare a less concentrated stock solution.- Consider using a solubility-enhancing agent in the final medium (see Protocol 2).

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile, purified water or a suitable aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.

  • Vortex the tube vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Using a Co-solvent for Stock Solution Preparation
  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of high-purity DMSO to dissolve the powder completely, creating a concentrated primary stock solution.

  • For your working stock, dilute the primary DMSO stock in your final aqueous medium. It is critical to add the DMSO stock to the aqueous medium slowly while vortexing to avoid precipitation.

  • The final concentration of DMSO in your in vitro assay should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced artifacts.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visualizations

This compound Troubleshooting Workflow

The following workflow diagram outlines the decision-making process for addressing this compound solubility issues.

G start Start: Dissolve this compound solvent Choose Solvent start->solvent aqueous Aqueous Buffer (e.g., PBS) solvent->aqueous Primary Choice organic Organic Solvent (e.g., DMSO) for stock solvent->organic Alternative dissolved Is it fully dissolved? aqueous->dissolved organic->dissolved yes Yes dissolved->yes Yes no No dissolved->no No precipitate Precipitation upon dilution? yes->precipitate troubleshoot Troubleshoot - Check pH - Increase mixing - Adjust concentration no->troubleshoot troubleshoot->dissolved no2 No precipitate->no2 yes2 Yes precipitate->yes2 proceed Proceed with Experiment (Include vehicle control if organic solvent was used) no2->proceed adjust_dilution Adjust Dilution Protocol - Slower addition - Vigorous mixing yes2->adjust_dilution adjust_dilution->proceed end End proceed->end G cluster_bacterium Bacterial Cell ribosome 30S Ribosomal Subunit protein Protein Synthesis ribosome->protein Translation mistranslated_protein Mistranslated Proteins ribosome->mistranslated_protein Causes codon misreading mrna mRNA mrna->ribosome cell_death Bacterial Cell Death mistranslated_protein->cell_death sannamycin This compound (Aminoglycoside) sannamycin->ribosome Binds to A-site on 16S rRNA

References

Stability of Sannamycin C in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Sannamycin C in various buffer solutions. Researchers, scientists, and drug development professionals can utilize this resource to design and troubleshoot their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffer solutions important?

This compound is an aminoglycoside antibiotic.[1] The stability of this compound in solution is crucial for ensuring accurate and reproducible results in pre-clinical research and for developing stable pharmaceutical formulations.[2] Understanding its degradation profile in different buffers and pH conditions helps in selecting appropriate vehicles for in vitro and in vivo studies.

Q2: What are the typical factors that can affect the stability of this compound in a buffer solution?

The stability of aminoglycoside antibiotics like this compound can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to the degradation of the antibiotic.[3][4]

  • Temperature: Higher temperatures generally accelerate the degradation process.

  • Buffer Composition: The specific ions and components of the buffer solution can potentially interact with the antibiotic, affecting its stability.

  • Light Exposure: Some antibiotic compounds are sensitive to light and may degrade upon prolonged exposure.

  • Presence of Other Agents: Excipients or other substances in the formulation can impact stability.[2]

Q3: In which pH range are aminoglycoside antibiotics generally most stable?

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound activity in my experiments. What could be the cause?

  • Check the pH of your buffer solution: Ensure the pH is within a range where this compound is expected to be stable. Extreme pH can cause rapid degradation.

  • Verify storage conditions: Storing solutions at elevated temperatures can accelerate degradation. It is advisable to store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen) and minimize the time working solutions are kept at room temperature.

  • Protect from light: If this compound is light-sensitive, protect your solutions from light by using amber vials or covering the containers with aluminum foil.

Q2: My stability results are inconsistent across different experimental runs. What should I check?

  • Buffer preparation consistency: Ensure that your buffer solutions are prepared consistently in every run, with accurate pH measurements.

  • Pipetting and dilution accuracy: Inaccurate pipetting can lead to variations in the final concentration of this compound, affecting the perceived stability.

  • Analytical method variability: Validate your analytical method for quantifying this compound to ensure it is robust and reproducible. High-performance liquid chromatography (HPLC) is a commonly used and reliable method for analyzing aminoglycosides.

Q3: I see a precipitate forming in my this compound buffer solution. What does this indicate?

The formation of a precipitate could indicate several issues:

  • Solubility limits exceeded: The concentration of this compound may be too high for the chosen buffer.

  • Interaction with buffer components: this compound might be reacting with a component of your buffer, leading to the formation of an insoluble salt.

  • Degradation product precipitation: A degradation product of this compound might be less soluble and precipitating out of the solution.

Consider reducing the concentration, trying a different buffer system, or analyzing the precipitate to identify its composition.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Different Buffer Solutions

This protocol outlines a general procedure to evaluate the stability of this compound in various buffer solutions over time.

1. Materials:

  • This compound reference standard
  • Buffer salts (e.g., phosphate (B84403), citrate (B86180), acetate)
  • High-purity water
  • pH meter
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)
  • Incubators or water baths for temperature control

2. Buffer Preparation:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 4, 5, 6, 7, 8, and 9). Commonly used buffers include citrate for acidic pH, phosphate for neutral pH, and borate (B1201080) for alkaline pH.
  • Ensure all buffers are prepared using high-purity water and are filtered before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Dilute the stock solution with each buffer to a final working concentration (e.g., 100 µg/mL).

4. Stability Study:

  • Aliquot the this compound-buffer solutions into appropriate vials.
  • Store the vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

5. Analysis:

  • Immediately analyze the withdrawn samples using a validated HPLC method to determine the concentration of this compound. Aminoglycosides often lack a strong UV chromophore, so derivatization or alternative detection methods like mass spectrometry or evaporative light scattering detection may be necessary.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

6. Data Presentation:

  • Summarize the stability data in a table, showing the percentage of this compound remaining under each buffer and temperature condition at each time point.

Data Presentation

Table 1: Hypothetical Stability of this compound (% remaining) in Different Buffer Solutions at 25°C

Time (hours)Citrate Buffer (pH 4.0)Phosphate Buffer (pH 7.0)Borate Buffer (pH 9.0)
0100.0100.0100.0
298.599.895.2
496.299.590.1
892.199.182.4
1288.598.775.3
2478.397.560.1
4860.295.142.8
7245.192.328.9

Note: This table presents hypothetical data for illustrative purposes, as specific stability data for this compound was not found in the initial search.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Buffer_Prep Buffer Preparation (pH 4, 7, 9) Working_Sol Working Solutions in Buffers Buffer_Prep->Working_Sol Stock_Sol This compound Stock Solution Stock_Sol->Working_Sol Storage Incubation at Controlled Temperatures Working_Sol->Storage Sampling Aliquots taken at Time Points (0-72h) Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (% Remaining) HPLC->Data

Caption: Experimental workflow for this compound stability testing.

Aminoglycoside_MoA cluster_bacterium Bacterial Cell Sannamycin_C This compound (Aminoglycoside) Ribosome 30S Ribosomal Subunit Sannamycin_C->Ribosome Binds to Protein_Synth Protein Synthesis Sannamycin_C->Protein_Synth Disrupts Ribosome->Protein_Synth Reads mRNA mRNA mRNA->Protein_Synth Mistranslation Mistranslation & Nonsense Proteins Protein_Synth->Mistranslation Cell_Death Bacterial Cell Death Mistranslation->Cell_Death

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

References

Troubleshooting Sannamycin C synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sannamycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex aminoglycoside antibiotic.

Disclaimer: To date, a detailed, step-by-step total synthesis of this compound has not been published in peer-reviewed literature. The following guidance is based on established synthetic routes for closely related analogues, primarily Sannamycin B, and general principles of aminoglycoside synthesis. The proposed reaction schemes and troubleshooting advice are intended to be illustrative and may require optimization for the specific synthesis of this compound.

Frequently Asked Questions (FAQs)

General Synthesis Strategy

Question: What is a viable retrosynthetic strategy for this compound?

Answer: A convergent retrosynthetic strategy is generally employed for aminoglycosides like this compound. The molecule can be disconnected at the glycosidic bond, separating it into two key building blocks: the aminocyclitol core (2-deoxy-3-epi-fortamine) and the amino sugar donor (a derivative of 6-N-methylpurpurosamine C). Each of these fragments is synthesized independently and then coupled in a stereoselective glycosylation reaction, followed by final deprotection steps.

G Sannamycin_C This compound Glycosylation Glycosylation & Deprotection Sannamycin_C->Glycosylation Fragments Glycosylation->Fragments Aminocyclitol 2-deoxy-3-epi-fortamine (Acceptor) Fragments->Aminocyclitol Sugar 6-N-methylpurpurosamine C (Donor) Fragments->Sugar

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aminocyclitol Core (2-deoxy-3-epi-fortamine)

Question: I am having trouble with the stereoselective synthesis of the 2-deoxy-3-epi-fortamine core. What are some common issues?

Answer: The synthesis of highly functionalized aminocyclitols is challenging due to the density of stereocenters. Based on the synthesis of related compounds, key steps often involve stereoselective aminations and hydroxylations.[1]

Common Issues & Troubleshooting:

  • Low Stereoselectivity in Amination: The introduction of amino groups with the correct stereochemistry is critical.

    • Problem: Poor diastereoselectivity in the addition of an amine to a chiral epoxide or in a reductive amination.

    • Solution:

      • Reagent Choice: For reductive aminations, consider using bulky reducing agents to influence the direction of hydride attack. For aziridination/opening strategies, the choice of nucleophile and Lewis acid can significantly impact regioselectivity and stereoselectivity.

      • Protecting Groups: The steric bulk of neighboring protecting groups can direct the incoming nucleophile. Experiment with different protecting group strategies to enhance facial bias.

      • Chiral Auxiliaries: In some cases, the use of a chiral auxiliary may be necessary to control stereochemistry.

  • Epoxide or Aziridine (B145994) Ring-Opening Failures: These reactions are crucial for installing amino and hydroxyl groups.

    • Problem: The epoxide or aziridine is unreactive, or the wrong regioisomer is formed upon opening.

    • Solution:

      • Activation: Ensure proper activation of the electrophile. For epoxides, this may involve using a Lewis acid. For aziridines, activation with a suitable reagent may be required.

      • Nucleophile: A more powerful nucleophile might be needed, but be mindful of potential side reactions.

      • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

Parameter Condition A (Sarlah et al. for Sannamycin B core) [1]Alternative Condition Expected Outcome
Key Reaction Enantioselective dearomative hydroaminationSharpless asymmetric dihydroxylation followed by aminationFormation of aminocyclitol precursor
Catalyst/Reagent Chiral copper catalystAD-mix-β, followed by NaN3 and reductionHigh enantioselectivity
Solvent Toluenet-BuOH/H2OGood yields
Temperature -78 to -50 °C0 °C to room temperatureControlled reaction rate
Synthesis of the Glycosyl Donor (6-N-methylpurpurosamine C)

Question: How can I synthesize the 6-N-methylpurpurosamine C glycosyl donor? I cannot find a direct protocol.

Proposed Synthetic Workflow:

G Start D-Glucal Epoxidation Epoxidation Start->Epoxidation Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Protection1 Protection of C4-OH & C6-OH Azide_Opening->Protection1 Deoxygenation Deoxygenation at C3 Protection1->Deoxygenation Azide_Reduction Azide Reduction to Amine Deoxygenation->Azide_Reduction N_Methylation Reductive Amination (N-methylation) Azide_Reduction->N_Methylation Protection2 Amine Protection (e.g., Boc, Cbz) N_Methylation->Protection2 Donor_Formation Formation of Glycosyl Donor (e.g., trichloroacetimidate) Protection2->Donor_Formation Final_Donor 6-N-methylpurpurosamine C Donor Donor_Formation->Final_Donor

Caption: Proposed workflow for 6-N-methylpurpurosamine C synthesis.

Troubleshooting Potential Issues:

  • Stereocontrol at C6': Introduction of the methyl group on the nitrogen at C6' needs to be controlled.

    • Problem: Formation of diastereomers during reductive amination.

    • Solution: Use of stereoselective reducing agents and careful optimization of reaction conditions (temperature, solvent).

  • Protecting Group Strategy: The multiple amino and hydroxyl groups require an orthogonal protecting group strategy.

    • Problem: Incompatible protecting groups that are cleaved under the same conditions.

    • Solution: Plan the protecting group strategy carefully. For example, use Boc (acid-labile) for one amine and Cbz (hydrogenolysis-labile) for another. Use silyl (B83357) ethers for hydroxyls that need to be removed under different conditions than the amine protecting groups.

The Glycosylation Reaction

Question: My gold-catalyzed glycosylation is giving low yields and a mixture of anomers. How can I improve this?

Answer: The gold-catalyzed glycosylation is a powerful method for forming the glycosidic bond, but it is sensitive to conditions.[1]

Common Issues & Troubleshooting:

  • Low Yield:

    • Problem: Incomplete reaction or decomposition of starting materials.

    • Solution:

      • Catalyst Loading: Increase the catalyst loading in small increments.

      • Temperature: While many gold-catalyzed reactions are run at low temperatures, a slight increase might be necessary for less reactive substrates.

      • Activator: Ensure the silver salt co-catalyst is fresh and anhydrous.

      • Moisture: These reactions are highly sensitive to moisture. Use rigorously dried solvents and glassware, and run the reaction under an inert atmosphere.

  • Poor Stereoselectivity (Anomer Mixture):

    • Problem: Formation of both α and β glycosidic linkages.

    • Solution:

      • Solvent: The solvent can influence the stereochemical outcome. Non-participating solvents like dichloromethane (B109758) are often used.

      • Protecting Groups on Donor: The protecting group at the C2 position of the glycosyl donor can have a directing effect. A participating group (e.g., acetyl) will favor the 1,2-trans product, while a non-participating group (e.g., benzyl) may lead to a mixture or favor the 1,2-cis product depending on other factors.

      • Temperature: Lowering the reaction temperature can often improve stereoselectivity.

Parameter Typical Conditions for Au-catalyzed Glycosylation Troubleshooting Modification Expected Outcome
Catalyst (Ph3P)AuCl / AgOTfUse of other phosphine (B1218219) ligands or silver saltsImproved reactivity or selectivity
Solvent Dichloromethane (DCM)Toluene or other non-polar, aprotic solventsAltered anomeric ratio
Temperature -78 °C to room temperatureStrict control at lower temperatures (e.g., -78 °C)Increased stereoselectivity
Additives Molecular sieves (4Å)Freshly activated molecular sievesRemoval of trace moisture

Experimental Protocols

Note: The following are example protocols adapted from the synthesis of Sannamycin B and are intended as a starting point.[1]

1. Gold-Catalyzed Glycosylation (General Procedure)

To a solution of the glycosyl donor (1.0 equiv) and the aminocyclitol acceptor (1.2 equiv) in anhydrous dichloromethane (0.05 M) under an argon atmosphere at -78 °C is added freshly activated 4Å molecular sieves. The mixture is stirred for 30 minutes. In a separate flask, a solution of (Ph3P)AuCl (0.1 equiv) and AgOTf (0.1 equiv) in anhydrous dichloromethane is prepared and stirred for 15 minutes. This catalyst solution is then added dropwise to the mixture of the donor and acceptor at -78 °C. The reaction is monitored by TLC. Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

2. Boc Protection of an Amine (General Procedure)

To a solution of the amine (1.0 equiv) in a mixture of 1,4-dioxane (B91453) and water (1:1) is added sodium bicarbonate (3.0 equiv) followed by di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.5 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Signaling Pathway

Mechanism of Action of Aminoglycosides

This compound, as an aminoglycoside antibiotic, is expected to exert its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit. This leads to the inhibition of protein synthesis.

G Sannamycin_C This compound Bacterial_Cell_Wall Bacterial Cell Wall Sannamycin_C->Bacterial_Cell_Wall Transport Ribosome 30S Ribosomal Subunit Sannamycin_C->Ribosome Cytoplasm Cytoplasm Bacterial_Cell_Wall->Cytoplasm Cytoplasm->Ribosome Binding to A-site of 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Initiation & Causes Premature Termination Mistranslation Codon Misreading & Mistranslation Protein_Synthesis->Mistranslation Truncated_Proteins Truncated/Faulty Proteins Mistranslation->Truncated_Proteins Cell_Death Bacterial Cell Death Truncated_Proteins->Cell_Death Disruption of Cell Membrane Integrity

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Sannamycin C Dosage for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sannamycin C in antibacterial assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic.[1][2] Like other aminoglycosides, it is presumed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death. Its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[1]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

As an aminoglycoside, this compound is expected to be soluble in water. For creating stock solutions, sterile distilled water is the recommended solvent. Stock solutions of aminoglycosides are generally stable and can be stored at -20°C for several months. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the antibiotic. Short-term storage (days to weeks) at 4°C is also possible.

Q3: What is a typical starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?

Q4: Which bacterial strains are likely to be susceptible to this compound?

The 4-N-glycyl derivative of this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] Aminoglycosides generally exhibit potent activity against many Gram-negative bacteria, such as members of the Enterobacteriaceae family (e.g., Escherichia coli), and can also be effective against some Gram-positive bacteria like Staphylococcus aureus.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during antibacterial assays with this compound.

Issue 1: No bacterial growth in the positive control well.

Possible Cause Solution
Inactive inoculum Ensure the bacterial culture is in the logarithmic growth phase and has been properly diluted to the correct McFarland standard.
Contaminated media Use fresh, sterile growth medium for each experiment.
Incorrect incubation conditions Verify that the incubator temperature and atmospheric conditions are optimal for the specific bacterial strain being tested.

Issue 2: Inconsistent or unexpected MIC results.

Possible Cause Solution
Inaccurate this compound concentration Prepare fresh stock solutions and serial dilutions for each experiment. Verify calculations for dilutions.
Degraded this compound Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -20°C for long-term use.
Variation in inoculum density Standardize the bacterial inoculum to a 0.5 McFarland standard for each assay to ensure a consistent starting cell number.
Precipitation of this compound Visually inspect the wells of the microtiter plate for any signs of precipitation. If observed, try a different solvent or adjust the pH of the medium.

Issue 3: this compound appears to have low or no activity.

Possible Cause Solution
Bacterial resistance The test organism may possess intrinsic or acquired resistance to aminoglycosides. Consider testing against a known susceptible control strain.
Incorrect dosage range The concentration range tested may be too low. Perform a preliminary range-finding experiment with a wider concentration gradient.
Assay conditions The pH of the growth medium can affect aminoglycoside activity. Ensure the pH is within the optimal range for the assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the molecular weight of this compound (332.44 g/mol ), calculate the mass needed for your desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Dissolve the weighed this compound powder in sterile distilled water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Prepare this compound dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Prepare bacterial inoculum: Grow the bacterial strain to be tested to the logarithmic phase in CAMHB. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H32N4O4
Molecular Weight 332.44 g/mol
Class Aminoglycoside

Table 2: Recommended Starting Concentration Ranges for MIC Assays of Aminoglycosides

Bacterial SpeciesRecommended Starting Range (µg/mL)
Escherichia coli0.25 - 32
Staphylococcus aureus0.25 - 32
Pseudomonas aeruginosa0.5 - 64

Note: These are suggested starting ranges based on data for other aminoglycosides and should be optimized for this compound.

Visualizations

experimental_workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic troubleshooting_logic Troubleshooting Inconsistent MIC Results node_rect node_rect start Inconsistent MIC? check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_reagents Are this compound dilutions and inoculum correct? check_controls->check_reagents Yes solution_controls Troubleshoot controls: - Check inoculum viability - Use fresh media check_controls->solution_controls No check_conditions Are incubation conditions (time, temp) correct? check_reagents->check_conditions Yes solution_reagents Troubleshoot reagents: - Prepare fresh stock/dilutions - Re-standardize inoculum check_reagents->solution_reagents No solution_conditions Troubleshoot conditions: - Verify incubator settings - Ensure consistent incubation time check_conditions->solution_conditions No end_node Consistent MIC check_conditions->end_node Yes

References

Technical Support Center: Enantioselective Synthesis of Sannamycins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Sannamycins. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex aminoglycoside antibiotics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Sannamycins?

The enantioselective total synthesis of Sannamycins presents several significant challenges inherent to complex aminoglycoside synthesis. These include:

  • Stereocontrol: The presence of multiple contiguous stereocenters in both the aminocyclitol core (2-deoxyfortamine) and the carbohydrate moiety requires highly stereoselective reactions.

  • Protecting Group Strategy: The numerous reactive functional groups (amines and hydroxyls) necessitate a complex and robust protecting group strategy to ensure chemoselectivity throughout the multi-step synthesis.[1][2]

  • Glycosylation: The stereoselective formation of the glycosidic bond between the complex aminocyclitol and the carbohydrate fragment is a critical and often low-yielding step.[3][4]

  • Purification: The high polarity of many intermediates, particularly those with multiple free amine and hydroxyl groups, can make purification by standard chromatographic methods challenging.[5]

Q2: What are the key strategic steps in the reported enantioselective synthesis of Sannamycins A and B?

The successful enantioselective total synthesis of Sannamycins A and B, as reported by Zhang et al., hinges on three key transformations:

  • Enantioselective Dearomative Hydroamination: This step establishes the initial stereochemistry of the aminocyclitol core from a simple aromatic precursor.

  • Bromonium-induced Skeletal Rearrangement: A unique skeletal rearrangement is employed to forge the 2-deoxyfortamine aminocyclitol core.

  • Stereoselective Glycosylation: The final key step involves the coupling of the aminocyclitol core with a carbohydrate donor to form the complete Sannamycin structure.

Troubleshooting Guides

This section provides detailed troubleshooting for the key stages of the Sannamycin synthesis.

Stage 1: Enantioselective Dearomative Hydroamination

The initial copper-catalyzed enantioselective dearomative hydroamination of benzene (B151609) is a critical step for establishing the stereochemistry of the entire molecule.

Problem 1: Low Enantioselectivity.

Potential Cause Troubleshooting Steps
Impure Reagents or Catalyst Ensure the copper catalyst and chiral ligand are of high purity. Impurities can significantly impact the catalyst's performance and the enantioselectivity of the reaction. Consider recrystallizing or purifying the catalyst and ligand before use.
Incorrect Reaction Temperature The reaction temperature is critical for achieving high enantioselectivity. Ensure precise temperature control throughout the reaction. A deviation of even a few degrees can lead to a significant drop in enantiomeric excess.
Atmosphere Control The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.
Ligand Racemization While less common, some chiral ligands can be susceptible to racemization under certain conditions. If consistently low enantioselectivity is observed, consider synthesizing or purchasing a fresh batch of the ligand.

Problem 2: Low Yield.

Potential Cause Troubleshooting Steps
Inefficient Catalyst Activation Ensure the catalyst is properly activated according to the established protocol. The formation of the active catalytic species is crucial for reaction efficiency.
Substrate Quality The purity of the benzene and other starting materials is important. Use freshly distilled benzene to avoid impurities that may inhibit the catalyst.
Side Reactions Over-reaction or side reactions can lead to a decrease in the yield of the desired product. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Common side reactions in similar hydroaminations include dimerization or polymerization of the starting material.
Stage 2: Bromonium-induced Aminocyclitol Skeletal Rearrangement

This unique rearrangement is crucial for forming the 2-deoxyfortamine core.

Problem 1: Formation of Diastereomers or Other Undesired Rearrangement Products.

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry of Reagents The stoichiometry of the bromonium source (e.g., NBS) is critical. An excess can lead to over-bromination and other side reactions, while an insufficient amount will result in incomplete reaction. Carefully control the addition of the bromonium source.
Reaction Temperature The temperature profile of the reaction can influence the selectivity of the rearrangement. Maintain the recommended temperature to favor the desired reaction pathway.
Solvent Effects The polarity and coordinating ability of the solvent can impact the stability of intermediates and the transition states of the rearrangement. Use the specified solvent and ensure it is dry.

Problem 2: Incomplete Reaction or Low Yield.

Potential Cause Troubleshooting Steps
Steric Hindrance The substrate for the rearrangement is sterically demanding. Ensure adequate reaction time for the transformation to go to completion.
Decomposition of Starting Material or Product The starting material or the rearranged product may be sensitive to the reaction conditions. Minimize reaction time and work up the reaction promptly upon completion.
Stage 3: Stereoselective Glycosylation

The coupling of the aminocyclitol acceptor with the carbohydrate donor is a challenging but critical step.

Problem 1: Low Yield of the Desired Glycosylated Product.

Potential Cause Troubleshooting Steps
Steric Hindrance Both the aminocyclitol acceptor and the carbohydrate donor are sterically bulky, which can hinder the glycosylation reaction. Consider using a more reactive glycosyl donor or optimizing the reaction conditions (e.g., higher temperature, different Lewis acid promoter).
Donor or Acceptor Instability The glycosyl donor or the aminocyclitol acceptor may be unstable under the reaction conditions. Monitor the stability of the starting materials under the reaction conditions by TLC or LC-MS.
Suboptimal Promoter/Activator The choice and amount of the promoter (e.g., TMSOTf) are critical. Titrate the amount of promoter to find the optimal concentration that promotes the reaction without causing decomposition.

Problem 2: Formation of the Undesired Anomer (e.g., β-glycoside instead of α-glycoside).

Potential Cause Troubleshooting Steps
Solvent Effects The solvent can have a significant impact on the stereochemical outcome of the glycosylation. Nitrile solvents like acetonitrile (B52724) can favor the formation of the β-anomer through the formation of a transient nitrilium-ion intermediate. Consider using non-participating solvents like dichloromethane.
Protecting Groups on the Donor The nature of the protecting groups on the carbohydrate donor can influence the stereoselectivity. Participating protecting groups at the C-2 position (e.g., acetyl) will favor the formation of the 1,2-trans product. For the desired 1,2-cis glycosidic linkage in Sannamycin, a non-participating protecting group at C-2 is necessary.
Reaction Temperature Lowering the reaction temperature can sometimes improve the stereoselectivity of glycosylation reactions.
Stage 4: Protecting Group Manipulations and Purification

The synthesis of Sannamycins involves numerous protection and deprotection steps, which can be challenging.

Problem 1: Incomplete Deprotection or Unwanted Side Reactions during Deprotection.

Potential Cause Troubleshooting Steps
Steric Hindrance Steric hindrance around the protecting group can make its removal difficult. Consider using more forcing deprotection conditions or a different protecting group that is more readily cleaved.
Protecting Group Migration Under certain conditions, acyl or silyl (B83357) protecting groups can migrate to adjacent hydroxyl groups. This can be minimized by careful control of pH and temperature during deprotection.
Functional Group Incompatibility The deprotection conditions may not be compatible with other functional groups in the molecule. Carefully choose deprotection reagents that are orthogonal to the other protecting groups and functional groups present.

Problem 2: Difficulty in Purifying Polar Intermediates.

Potential Cause Troubleshooting Steps
High Polarity Many of the intermediates in the Sannamycin synthesis are highly polar due to the presence of multiple amine and hydroxyl groups, making them difficult to purify by normal-phase silica (B1680970) gel chromatography.
Use of Reversed-Phase Chromatography Reversed-phase chromatography (e.g., C18 silica) is often more effective for purifying highly polar compounds.
Ion-Exchange Chromatography For compounds with multiple amine groups, ion-exchange chromatography can be a powerful purification technique.
Protection to Aid Purification In some cases, it may be beneficial to temporarily protect some of the polar functional groups to facilitate purification by standard chromatographic methods. The protecting groups can then be removed in a subsequent step.

Experimental Protocols & Visualizations

Key Experimental Workflow: Total Synthesis of Sannamycin A

The following diagram outlines the key stages in the enantioselective total synthesis of Sannamycin A.

Sannamycin_Synthesis_Workflow cluster_start Starting Materials cluster_core_synthesis Aminocyclitol Core Synthesis cluster_glycosylation Glycosylation & Elaboration cluster_final_product Final Product Benzene Benzene Hydroamination Enantioselective Dearomative Hydroamination Benzene->Hydroamination Cu-catalyst, Chiral Ligand Rearrangement Skeletal Rearrangement Hydroamination->Rearrangement Bromonium Source Core 2-Deoxyfortamine Core Rearrangement->Core Glycosylation Stereoselective Glycosylation Core->Glycosylation Carbohydrate Donor Deprotection Global Deprotection Glycosylation->Deprotection SannamycinA Sannamycin A Deprotection->SannamycinA

Caption: Key stages in the enantioselective total synthesis of Sannamycin A.

Logical Relationship: Troubleshooting Low Enantioselectivity

The following diagram illustrates the logical steps for troubleshooting low enantioselectivity in the dearomative hydroamination step.

Troubleshooting_Enantioselectivity Start Low Enantioselectivity Observed Check_Reagents Verify Purity of Catalyst and Ligand Start->Check_Reagents Check_Temp Confirm Precise Temperature Control Check_Reagents->Check_Temp If pure Solution_Reagents Purify/Replace Reagents Check_Reagents->Solution_Reagents If impure Check_Atmosphere Ensure Inert Atmosphere & Dry Solvents Check_Temp->Check_Atmosphere If accurate Solution_Temp Calibrate Thermometer, Improve Temperature Control Check_Temp->Solution_Temp If inaccurate Check_Ligand Consider Ligand Racemization Check_Atmosphere->Check_Ligand If secure Solution_Atmosphere Re-dry Glassware, Use Freshly Distilled/ Degassed Solvents Check_Atmosphere->Solution_Atmosphere If compromised Solution_Ligand Synthesize/Purchase New Ligand Check_Ligand->Solution_Ligand

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Sannamycin C in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of Sannamycin C in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Publicly available data on the specific cytotoxicity of this compound in various cell lines is limited. The guidance provided here is based on the general properties of aminoglycoside antibiotics, the class to which this compound belongs. Researchers should perform cell-line-specific dose-response experiments to determine the optimal concentration for their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit. This interference can lead to mistranslation of mRNA and ultimately bacterial cell death. While its primary target is bacterial ribosomes, off-target effects on eukaryotic cells can lead to cytotoxicity.

Q2: What are the known or expected toxic effects of this compound in cell culture?

Specific cytotoxicity data for this compound is not widely available. However, based on the known effects of other aminoglycoside antibiotics, potential toxic effects in mammalian cell cultures may include:

  • Induction of Apoptosis: Aminoglycosides can trigger programmed cell death.

  • Mitochondrial Dysfunction: They can interfere with mitochondrial protein synthesis and function, leading to decreased cell viability.

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can cause cellular damage.

  • Inhibition of Protein Synthesis: At high concentrations, effects on eukaryotic ribosomes can occur, though they are generally less susceptible than prokaryotic ribosomes.

Q3: How can I determine the appropriate concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment, often called a "kill curve" or cytotoxicity assay, to determine the optimal concentration for your specific cell line. This will help you find a concentration that is effective for your intended purpose (e.g., as a selection agent) while minimizing toxicity to the host cells. A general protocol for this is provided in the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed shortly after adding this compound. The concentration of this compound is too high for your specific cell line.Perform a dose-response experiment (cytotoxicity assay) to determine the optimal, lower concentration. Start with a broad range of concentrations to identify the IC50 (half-maximal inhibitory concentration).
The cell culture may have been stressed or unhealthy prior to treatment.Ensure optimal cell culture conditions, including proper media, supplements, and cell density. Avoid using cultures that are overly confluent or have been passaged too many times.
The solvent used to dissolve this compound is causing toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Inconsistent results between experiments. Variation in this compound preparation.Prepare a fresh stock solution of this compound for each experiment or aliquot a large, validated stock to minimize freeze-thaw cycles.
Inconsistent cell seeding density.Standardize the cell seeding density for all experiments. Cells at very low densities can be more susceptible to drug toxicity.
Variability in cell culture conditions.Maintain consistent cell culture practices, including media formulation, serum percentage, and incubation times.
Slow cell growth but not widespread death. Sub-lethal toxic effects of this compound.Consider reducing the concentration of this compound. Even at non-lethal doses, it may still impact cell proliferation.
Off-target effects on cellular metabolism.If the experimental design allows, consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress, or with compounds like mannitol (B672) which has shown protective effects against other aminoglycosides.

Quantitative Data Summary

As specific quantitative cytotoxicity data for this compound is not available in the cited literature, the following table provides an example of how such data could be presented. Researchers should generate their own data for their specific cell lines.

Table 1: Example Cytotoxicity Data for an Aminoglycoside Antibiotic (Gentamicin) in Human Kidney Cells

TreatmentCell Viability (%)
Untreated Control100%
Gentamicin (2 mM)88%
Gentamicin (2 mM) + Mannitol (10 mM)95.5%

Data adapted from a study on Gentamicin. This is for illustrative purposes only and does not represent this compound data.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general method to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., from 1 µg/mL to 1000 µg/mL).

    • Include wells for a negative control (cells with medium only) and a vehicle control (cells with medium containing the highest concentration of the solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Co-treatment with a Potentially Protective Agent (e.g., Mannitol)

This protocol can be adapted to assess if a co-treatment can mitigate this compound toxicity.

Procedure:

  • Follow the cell seeding and compound treatment steps as described in Protocol 1.

  • In addition to the this compound dilutions, prepare a second set of dilutions containing this compound plus a fixed concentration of the potential protective agent (e.g., 10 mM Mannitol).

  • Include control wells with the protective agent alone to assess its effect on cell viability.

  • Proceed with the MTT assay and data analysis as described above to compare the cytotoxicity of this compound with and without the co-treatment.

Visualizations

experimental_workflow Experimental Workflow for Assessing and Mitigating this compound Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start: Healthy Cell Culture in Log Phase seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prep_sanna Prepare this compound Dilutions incubate_attach->prep_sanna prep_co_treat Prepare this compound + Protective Agent Dilutions incubate_attach->prep_co_treat treat_cells Treat Cells with Compounds prep_sanna->treat_cells prep_co_treat->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End: Optimized this compound Concentration determine_ic50->end signaling_pathway Hypothesized Signaling Pathway of Aminoglycoside-Induced Cytotoxicity cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Sannamycin_C This compound Mitochondria Mitochondrial Dysfunction Sannamycin_C->Mitochondria Protein_Synth Protein Synthesis Inhibition (Off-target) Sannamycin_C->Protein_Synth ROS Reactive Oxygen Species (ROS) Generation Sannamycin_C->ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Protein_Synth->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Sannamycin C purification column regeneration protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Sannamycin C, with a specific focus on the regeneration of chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: The primary method for purifying this compound, an aminoglycoside antibiotic, is ion exchange chromatography (IEC).[1][2] Given that aminoglycosides are basic compounds, cation exchange chromatography is commonly employed for their purification.[3][4]

Q2: Why is my column performance deteriorating during this compound purification?

A2: Column performance can deteriorate due to several factors, including:

  • Fouling: Components from the fermentation broth of Streptomyces sannanensis, such as residual glucose, soyabean meal components, and various inorganic salts, can adsorb to the resin.[1][5][6]

  • Precipitation: Changes in pH or solvent strength can cause proteins or other impurities to precipitate on the column.

  • Irreversible Binding: Some impurities may bind very strongly to the resin and are not removed during standard elution.

  • Mechanical Issues: Column voiding or blockages in the frits can also lead to poor performance.[7]

Q3: How often should I regenerate my purification column?

A3: The frequency of regeneration depends on the sample load, the purity of the fermentation broth, and the observed column performance. It is recommended to perform a regeneration cycle when you notice a significant decrease in resolution, an increase in backpressure, or changes in peak shape and retention times.[8] For industrial processes, regeneration may be performed after a set number of cycles.

Q4: Can I use the same regeneration protocol for different types of ion exchange columns?

A4: While the general principles are similar, the specific reagents and their concentrations will differ between cation and anion exchange columns. Cation exchangers are typically regenerated with an acid followed by a salt solution, while anion exchangers are regenerated with a base.[9][10] It is crucial to use a protocol appropriate for your specific column chemistry.

Troubleshooting Guide

Below is a table summarizing common issues encountered during this compound purification and their potential solutions.

Issue Potential Cause Recommended Action
High Backpressure Column frit blockageReverse flush the column with an appropriate solvent.
Resin bed compactionRepack the column.
Sample precipitationEnsure the sample is fully dissolved and filtered before loading. Consider adjusting the mobile phase.
Poor Peak Resolution Loss of column efficiencyRegenerate the column using the recommended protocol.
Inappropriate mobile phaseOptimize the pH and ionic strength of the mobile phase.[11]
Column overloadingReduce the sample load.
Loss of this compound Yield Incomplete elutionOptimize the elution conditions (e.g., increase salt concentration or adjust pH).
Irreversible binding to the columnRegenerate the column. If the problem persists, the column may need to be replaced.
Degradation of this compound on the columnEnsure the pH and temperature of the purification process are within the stability range of this compound.[9]
Peak Tailing Column contaminationClean the column with a rigorous washing protocol.
Secondary interactions with the stationary phaseAdjust the mobile phase composition, for example, by adding a small amount of organic solvent.

Experimental Protocols

This compound Purification Workflow

The general workflow for the purification of this compound using cation exchange chromatography is outlined below.

This compound Purification Workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Downstream Processing Fermentation S. sannanensis Fermentation Broth Clarification Centrifugation/ Filtration Fermentation->Clarification pH_Adjustment Adjust pH to 6.0-7.7 Clarification->pH_Adjustment Loading Load Clarified Broth pH_Adjustment->Loading Equilibration Equilibrate Cation Exchange Column Equilibration->Loading Wash Wash with Equilibration Buffer Loading->Wash Elution Elute with High Salt Buffer Wash->Elution Fraction_Collection Collect this compound Fractions Elution->Fraction_Collection Analysis Purity Analysis (HPLC) Fraction_Collection->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: A typical workflow for the purification of this compound.

Cation Exchange Column Regeneration Protocol

This protocol is a general guideline for regenerating a cation exchange column used for this compound purification. Always consult the column manufacturer's instructions for specific recommendations.

Cation Exchange Column Regeneration Start Start Regeneration Wash_Water Wash with Purified Water Start->Wash_Water Acid_Wash Wash with Dilute Acid Wash_Water->Acid_Wash Rinse_Water1 Rinse with Purified Water Acid_Wash->Rinse_Water1 Salt_Wash Wash with High Salt Solution Rinse_Water1->Salt_Wash Rinse_Water2 Rinse with Purified Water Salt_Wash->Rinse_Water2 Equilibration Equilibrate with Starting Buffer Rinse_Water2->Equilibration End Column Ready for Use Equilibration->End

Caption: A stepwise diagram of the cation exchange column regeneration process.

Quantitative Parameters for Cation Exchange Column Regeneration

Step Reagent Concentration Volume (Column Volumes) Flow Rate (Column Volumes/hour) Purpose
1. Wash Purified Water-2-52-4Remove unbound material and buffer.
2. Acid Wash Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.5 - 1.0 M3-51-2Strip strongly bound basic impurities and regenerate the resin to the H+ form.[10]
3. Rinse Purified Water-5-102-4Remove excess acid.
4. Salt Wash Sodium Chloride (NaCl)1.0 - 2.0 M3-51-2Remove ionically bound proteins and other contaminants.
5. Rinse Purified Water-5-102-4Remove excess salt.
6. Equilibration Starting BufferAs per purification protocol5-102-4Prepare the column for the next purification run.

Note: The exact parameters may need to be optimized based on the specific resin and the nature of the sample. It is advisable to monitor the pH and conductivity of the column effluent to ensure each step is complete.

References

Validation & Comparative

Sannamycin C vs. Tobramycin: A Comparative Guide on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Sannamycin C and tobramycin (B1681333), focusing on their mechanisms of action and in vitro efficacy. The information is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction

This compound is a novel aminoglycoside antibiotic, while tobramycin is a well-established aminoglycoside widely used in clinical practice. Both compounds exhibit activity against a range of bacterial pathogens, but they differ significantly in their primary mechanisms of action, offering distinct profiles for potential therapeutic applications. This guide summarizes key experimental data on their antibacterial activity and outlines the methodologies used for these assessments.

Antibacterial Activity: A Quantitative Comparison

The antibacterial efficacy of this compound and tobramycin is most commonly quantified by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for both compounds against key bacterial species.

AntibioticBacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Pseudomonas aeruginosa16[1]
Tobramycin Pseudomonas aeruginosaMIC₅₀: 1, MIC₉₀: 8[2]
Pseudomonas aeruginosa (clinical isolate)4[3]
Pseudomonas aeruginosa (ATCC 27853)1[3]
Staphylococcus aureusMIC ranging from 0.02 to >20[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Mechanisms of Action: A Tale of Two Targets

A crucial differentiator between this compound and tobramycin lies in their molecular targets within the bacterial cell.

Tobramycin: Inhibition of Protein Synthesis

Tobramycin, like other classical aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, tobramycin binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event interferes with the translation process, leading to the misreading of mRNA and the production of non-functional proteins. The accumulation of these aberrant proteins disrupts the bacterial cell membrane, ultimately leading to cell death.

dot

Tobramycin_Mechanism Tobramycin Tobramycin Ribosome Bacterial 30S Ribosome Tobramycin->Ribosome Binds to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits & Causes Miscoding Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action for Tobramycin.

This compound: A Different Approach to Bacterial Inhibition

While this compound is classified as an aminoglycoside due to its chemical structure, its mechanism of action appears to diverge from that of tobramycin. Research on the closely related "sansanmycin" family of antibiotics indicates that they inhibit translocase I (MraY) . This enzyme is essential for the biosynthesis of the bacterial cell wall, a structure critical for maintaining cell integrity. By inhibiting MraY, this compound and its analogues block the formation of peptidoglycan, the primary component of the cell wall, leading to cell lysis and death. This distinct mechanism suggests that this compound may be effective against bacteria that have developed resistance to ribosome-targeting aminoglycosides like tobramycin.

dot

Sannamycin_C_Mechanism Sannamycin_C This compound MraY Translocase I (MraY) Sannamycin_C->MraY Inhibits Cell_Wall_Synthesis Cell Wall Synthesis MraY->Cell_Wall_Synthesis Blocks Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for this assay.

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate three to five morphologically similar bacterial colonies from an overnight culture on a non-selective agar (B569324) plate.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform a serial two-fold dilution of the antibiotic stock solution in the broth medium in a 96-well microtiter plate. This creates a range of antibiotic concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Serial_Dilution Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for a broth microdilution MIC assay.

Conclusion

This compound and tobramycin represent two distinct classes of aminoglycoside antibiotics with different antibacterial profiles and mechanisms of action. Tobramycin is a potent inhibitor of bacterial protein synthesis with well-documented activity against a broad spectrum of pathogens. In contrast, this compound appears to target bacterial cell wall synthesis, a mechanism that could be advantageous in combating resistance to traditional aminoglycosides. The available data suggests that while tobramycin is more potent against Pseudomonas aeruginosa on a concentration basis, the unique mechanism of this compound warrants further investigation, particularly against drug-resistant bacterial strains. Researchers are encouraged to consider these differences when designing novel antibacterial strategies and therapies.

References

Sannamycin C: A Comparative Analysis with Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Sannamycin C and other prominent aminoglycoside antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the mechanism of action, antibacterial spectrum, and experimental protocols to offer an objective overview of this class of antibiotics.

Introduction to this compound and Other Aminoglycosides

Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone in treating severe bacterial infections for decades.[1][2] They are particularly effective against Gram-negative bacteria.[1][2] this compound is a lesser-known aminoglycoside antibiotic produced by Streptomyces sannanensis KC-7038.[3] Its discovery presented a new addition to the aminoglycoside family, with its 4-N-glycyl derivative showing promise against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This guide aims to place this compound in the context of more established aminoglycosides like Gentamicin, Amikacin, and Tobramycin, by comparing their known attributes.

Mechanism of Action

Aminoglycosides share a common mechanism of action, which involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, causing misreading of the mRNA sequence and leading to the production of nonfunctional proteins. This ultimately results in bacterial cell death.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-negative) Aminoglycoside->Outer_Membrane Diffusion Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Cytoplasmic_Membrane Cytoplasmic Membrane Periplasmic_Space->Cytoplasmic_Membrane Active Transport Cytoplasm Cytoplasm Cytoplasmic_Membrane->Cytoplasm Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition & Mistranslation Nonfunctional_Proteins Nonfunctional Proteins Protein_Synthesis->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death MIC_Workflow Start Start Prepare_Antibiotic Prepare serial dilutions of antibiotic in a 96-well microplate Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antibiotic->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate the microplate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End Aminoglycoside_Families cluster_fortimicin Fortimicin Family cluster_neomycin Neomycin Family cluster_kanamycin Kanamycin Family cluster_gentamicin Gentamicin Family Aminoglycosides Aminoglycosides cluster_fortimicin cluster_fortimicin cluster_neomycin cluster_neomycin cluster_kanamycin cluster_kanamycin cluster_gentamicin cluster_gentamicin Sannamycin_C Sannamycin_C Fortimicin_A Fortimicin_A Neomycin_B Neomycin_B Paromomycin Paromomycin Kanamycin_A Kanamycin_A Amikacin Amikacin Tobramycin Tobramycin Gentamicin_C1 Gentamicin_C1

References

Validating the Ribosomal Binding Site of Sannamycin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies used to validate the ribosomal binding site of novel aminoglycoside antibiotics, with a specific focus on Sannamycin C. As a newly identified aminoglycoside, direct experimental data for this compound is limited. Therefore, this document outlines a robust validation workflow based on established protocols for well-characterized aminoglycosides such as Paromomycin, Gentamicin, and Kanamycin. The presented methodologies and comparative data will serve as a valuable resource for researchers seeking to elucidate the precise mechanism of action of this compound and other novel ribosome-targeting agents.

Introduction to this compound and the Aminoglycoside Class

This compound is a novel aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Aminoglycosides are a critical class of antibiotics that primarily function by inhibiting protein synthesis in bacteria.[2] They achieve this by binding to specific sites within the ribosomal RNA (rRNA), predominantly the A-site of the 16S rRNA in the 30S ribosomal subunit.[2][3] This interaction can lead to mistranslation of the genetic code and ultimately, cell death.[2] Validating the precise ribosomal binding site of a new aminoglycoside like this compound is crucial for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding further drug development.

Comparative Ribosomal Binding Characteristics of Aminoglycosides

The binding affinity and specificity of aminoglycosides to the ribosome can vary, influencing their efficacy and spectrum of activity. The following table summarizes key binding parameters for several well-studied aminoglycosides, providing a benchmark for the anticipated characteristics of this compound.

AminoglycosidePrimary Binding Site (rRNA)Dissociation Constant (Kd)Key Interacting NucleotidesReference
Paromomycin16S rRNA (A-site)~10 µMA1408, G1491, A1492, A1493[4][5]
Gentamicin16S rRNA (A-site)Varies by componentA1408, G1491, A1492, A1493[5]
Kanamycin A16S rRNA (A-site)~1 µMA1408, G1491, A1492, A1493[4]
Neomycin B16S rRNA (A-site) & 23S rRNA (H69)~0.3 µM (for H69)A1408, G1491, A1492, A1493 (A-site)[6]
Tobramycin16S rRNA (A-site) & 23S rRNA (H69)~0.2 µM (for H69)A1408, G1491, A1492, A1493 (A-site)[6]

Experimental Workflow for Validating the Ribosomal Binding Site

A multi-faceted approach is required to definitively validate the ribosomal binding site of a new antibiotic. The following workflow outlines the key experimental stages, from initial confirmation of ribosome interaction to high-resolution structural elucidation.

experimental_workflow a In Vitro Translation Inhibition Assay d Chemical Footprinting a->d Confirms ribosome as target b Filter Binding Assay c Isothermal Titration Calorimetry (ITC) b->c c->d Provides thermodynamic parameters e Mutagenesis of 16S rRNA d->e f X-ray Crystallography e->f Confirms key residues g Cryo-Electron Microscopy (Cryo-EM) e->g Confirms key residues

A logical workflow for validating the ribosomal binding site of a novel antibiotic.

Detailed Experimental Protocols

In Vitro Translation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Protocol:

  • Prepare a cell-free reconstituted translation system: This system should contain active 70S ribosomes, translation factors (IFs, EFs, RFs), amino acids, aminoacyl-tRNA synthetases, and bulk tRNA, typically purified from E. coli.[7]

  • Set up the reaction: In a suitable buffer (e.g., HEPES-Polymix), combine the components of the translation system with an mRNA template encoding a reporter protein, such as Green Fluorescent Protein (GFP).[7]

  • Introduce the antibiotic: Add varying concentrations of this compound to the reaction mixtures.

  • Incubate: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantify protein synthesis: Measure the amount of reporter protein produced over time. For GFP, this can be done by measuring fluorescence.

  • Determine IC50: Plot the amount of protein synthesized against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50), which is a measure of its potency.

Chemical Footprinting

This technique identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic from chemical modification, thus revealing the binding site.

Protocol:

  • Prepare ribosome-antibiotic complexes: Incubate purified 70S ribosomes or 30S subunits with this compound.

  • Chemical modification: Treat the complexes and a control sample of unbound ribosomes with a chemical probe that modifies accessible rRNA bases (e.g., dimethyl sulfate (B86663) (DMS) which modifies adenines and cytosines).

  • RNA extraction and primer extension: Extract the rRNA and perform primer extension analysis using a radiolabeled primer that binds to a region downstream of the expected binding site.

  • Gel electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

  • Analysis: The sites of chemical modification will block reverse transcriptase, resulting in shorter cDNA fragments. Nucleotides protected by the antibiotic will not be modified and will therefore not show a band at the corresponding position on the gel, revealing the "footprint" of the antibiotic.[8][9]

Mutagenesis of 16S rRNA

This method confirms the importance of specific nucleotides for antibiotic binding by introducing mutations at the putative binding site and assessing the impact on antibiotic susceptibility.

Protocol:

  • Site-directed mutagenesis: Introduce specific mutations into the 16S rRNA gene at the nucleotides identified by chemical footprinting (e.g., A1408G).

  • Express mutant ribosomes: Introduce the mutated rRNA gene into a bacterial strain where the endogenous rRNA genes are under the control of an inducible promoter.

  • Assess antibiotic resistance: Determine the minimum inhibitory concentration (MIC) of this compound for the strain expressing the mutant ribosomes compared to the wild-type strain. An increase in the MIC for the mutant strain indicates that the mutated nucleotide is critical for antibiotic binding and function.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of an antibiotic to the ribosome, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample preparation: Prepare solutions of purified ribosomes (in the sample cell) and this compound (in the injection syringe) in the same buffer.[11][12]

  • Titration: Perform a series of injections of the this compound solution into the ribosome solution while monitoring the heat released or absorbed.[11][12]

  • Data analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]

Signaling Pathway and Mechanism of Action

The interaction of an aminoglycoside with the ribosome initiates a cascade of events that disrupt protein synthesis. The following diagram illustrates the key steps in this process.

mechanism_of_action cluster_0 Ribosome Cycle cluster_1 This compound Action a Free 30S Subunit b Initiation Complex a->b c 70S Ribosome (Elongation) b->c d Termination c->d h Inhibition of Translocation c->h i Increased Miscoding c->i j Premature Termination c->j d->a k Inhibition of Ribosome Recycling d->k d->k e This compound f Binding to 16S rRNA A-site e->f g Conformational Change f->g f->k g->h g->i g->j

The mechanism of action of aminoglycosides, including the expected action of this compound.

Conclusion

The validation of the ribosomal binding site of a novel antibiotic like this compound is a critical step in its development. By employing a combination of functional and structural biology techniques, researchers can gain a detailed understanding of its mechanism of action. This guide provides a framework for such a validation process, leveraging established protocols and comparative data from other aminoglycosides. The insights gained from these studies will be invaluable for the rational design of new and improved antibiotics to combat the growing threat of antimicrobial resistance.

References

Comparative Analysis of Sannamycin C and Neomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the cross-resistance profiles and antibacterial activity of Sannamycin C and neomycin remains a developing area of research. While both are classified as aminoglycoside antibiotics, a direct comparative study with extensive experimental data is not publicly available at this time. This guide synthesizes the current understanding of both compounds, outlines established experimental protocols for their evaluation, and highlights the existing knowledge gaps to inform future research directions.

Mechanism of Action: Targeting Bacterial Protein Synthesis

This compound and neomycin belong to the aminoglycoside class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. These antibiotics primarily target the 30S ribosomal subunit in bacteria. By binding to the A-site on the 16S ribosomal RNA (rRNA), they interfere with the decoding process of mRNA. This interference can lead to the misreading of the genetic code, resulting in the production of non-functional or toxic proteins, and ultimately leading to bacterial cell death.[1][2]

Neomycin, a well-characterized aminoglycoside, is known to bind to the A-site of the 16S rRNA.[2][3] This binding stabilizes a conformation that reduces the accuracy of the translation process.[4] While the precise binding site of this compound on the ribosome has not been detailed in available literature, as an aminoglycoside, it is presumed to interact with the same ribosomal subunit to exert its antibacterial effect.

Below is a diagram illustrating the general mechanism of action for aminoglycoside antibiotics.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit Protein Functional Protein 30S_Subunit->Protein Normal Translation (Inhibited) NonFunctional_Protein Non-functional Protein 30S_Subunit->NonFunctional_Protein Causes mRNA misreading 50S_Subunit 50S Ribosomal Subunit mRNA mRNA mRNA->30S_Subunit Translation tRNA tRNA tRNA->30S_Subunit Cell_Death Cell Death NonFunctional_Protein->Cell_Death Aminoglycoside This compound / Neomycin Aminoglycoside->30S_Subunit Binds to A-site

Caption: Mechanism of action of aminoglycoside antibiotics.

Antibacterial Spectrum and Potency

Comprehensive minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial isolates is not available in the reviewed literature. However, its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[5][6]

For neomycin, more extensive data is available. The following table summarizes the MIC50 and MIC90 values for neomycin against a collection of carbapenem-resistant Enterobacteriaceae (CRE) clinical strains.

Bacterial SpeciesNumber of IsolatesNeomycin MIC50 (µg/mL)Neomycin MIC90 (µg/mL)
Carbapenem-Resistant Enterobacteriaceae1348256
Data from a study on carbapenem-resistant Enterobacteriaceae clinical strains.[7]

Cross-Resistance Profile

Direct experimental data on the cross-resistance between this compound and neomycin is currently lacking. However, based on the shared mechanism of action among aminoglycosides, it is plausible that some resistance mechanisms could confer cross-resistance. The activity of the 4-N-glycyl derivative of this compound against aminoglycoside-resistant strains suggests it may evade some common resistance mechanisms.[5][6]

Common mechanisms of resistance to aminoglycosides include:

  • Enzymatic modification: Bacterial enzymes can modify the antibiotic, preventing it from binding to the ribosome.

  • Target site alteration: Mutations in the 16S rRNA can reduce the binding affinity of the antibiotic.

  • Efflux pumps: Bacteria may actively pump the antibiotic out of the cell.

Further research is necessary to determine the susceptibility of this compound to these resistance mechanisms and to establish its cross-resistance profile with neomycin and other aminoglycosides.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for determining the MIC and for assessing cross-resistance using a checkerboard assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of this compound and neomycin of known concentrations.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Serial Dilution:

  • A two-fold serial dilution of each antibiotic is prepared in the microtiter plate using CAMHB to achieve a range of concentrations.

  • A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) should be included.

3. Inoculation:

  • Each well, except for the sterility control, is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The plates are incubated at 35-37°C for 16-20 hours.

5. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Cross-Resistance and Synergy Analysis

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

1. Plate Setup:

  • In a 96-well microtiter plate, one antibiotic (e.g., this compound) is serially diluted along the x-axis (columns), and the other antibiotic (e.g., neomycin) is serially diluted along the y-axis (rows).

  • This creates a matrix of wells with varying concentrations of both drugs.

2. Inoculation and Incubation:

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated under appropriate conditions.

3. Data Analysis:

  • The MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

The following diagram illustrates the workflow for a checkerboard assay.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_A Prepare Stock Solution of this compound Serial_Dilution_A Serial Dilute this compound (across columns) Stock_A->Serial_Dilution_A Stock_B Prepare Stock Solution of Neomycin Serial_Dilution_B Serial Dilute Neomycin (down rows) Stock_B->Serial_Dilution_B Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate all wells with bacteria Inoculum->Inoculate_Plate Plate 96-Well Microtiter Plate Serial_Dilution_A->Inoculate_Plate Serial_Dilution_B->Inoculate_Plate Incubate Incubate Plate (16-20 hours at 37°C) Inoculate_Plate->Incubate Read_MIC Read MIC for each combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret

References

Synergistic Potential of Sannamycin C with β-Lactam Antibiotics: A Comparative Guide Based on Aminoglycoside-β-Lactam Synergy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, specific studies detailing the synergistic effects of Sannamycin C in combination with β-lactam antibiotics are not available in the public domain. This compound is a known aminoglycoside antibiotic[1][2]. Therefore, this guide provides a comparative framework based on the well-documented synergistic interactions between the broader class of aminoglycoside antibiotics and β-lactams. The experimental data and mechanisms presented here are illustrative and serve as a potential model for future investigations into this compound.

The combination of aminoglycosides and β-lactam antibiotics has long been a cornerstone in treating severe bacterial infections, particularly those caused by Gram-negative bacteria.[3][4][5] This guide explores the potential synergistic relationship between this compound and β-lactam antibiotics by examining the established principles of this drug combination.

I. Quantitative Analysis of Synergy: A Model

The synergistic effect of two antimicrobial agents is typically quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. A hypothetical summary of results for this compound in combination with a representative β-lactam against a panel of bacterial strains is presented below.

Bacterial StrainThis compound MIC (µg/mL) Aloneβ-Lactam MIC (µg/mL) AloneThis compound MIC in Combination (µg/mL)β-Lactam MIC in Combination (µg/mL)FIC Index*Interpretation
E. coli ATCC 25922280.520.5Synergy
P. aeruginosa PAO1416140.5Synergy
S. aureus ATCC 29213140.510.75Additive
MRSA N31581282320.5Synergy

FIC Index Calculation: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is generally defined as an FIC index of ≤ 0.5, an additive effect as > 0.5 to < 2, and antagonism as ≥ 2.0.

II. Experimental Protocols

Checkerboard Microdilution Assay

This is a standard in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the chosen β-lactam antibiotic are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of both antibiotics. The concentration of this compound is typically varied along the y-axis, and the β-lactam is varied along the x-axis.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The FIC index is then calculated to determine the nature of the interaction.

III. Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow for synergy testing and the proposed mechanism of action for aminoglycoside-β-lactam synergy.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock D Serial Dilutions of Both Antibiotics in 96-Well Plate A->D B Prepare β-Lactam Stock B->D C Standardize Bacterial Inoculum E Inoculate Wells with Bacteria C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MICs (Visual Inspection) F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Caption: Experimental workflow for the checkerboard microdilution assay.

synergistic_mechanism cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall PBP->CW Disrupts Synthesis CM Cell Membrane CW->CM Increases Permeability SC This compound (Aminoglycoside) CM->SC Enhances Uptake R Ribosome PS Protein Synthesis R->PS Inhibits BL β-Lactam Antibiotic BL->PBP Inhibits SC->R Binds to 30S Subunit

Caption: Proposed mechanism of aminoglycoside and β-lactam synergy.

IV. Mechanism of Synergistic Action

The synergistic relationship between β-lactam antibiotics and aminoglycosides is generally attributed to a multi-step mechanism:

  • β-Lactam Action: β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition disrupts cell wall integrity.

  • Increased Permeability: The damage to the cell wall is thought to increase the permeability of the bacterial cell membrane.

  • Enhanced Aminoglycoside Uptake: This increased permeability facilitates the uptake of aminoglycosides, such as this compound, into the bacterial cytoplasm.

  • Aminoglycoside Action: Once inside the cell, aminoglycosides bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death.

By facilitating the entry of the aminoglycoside, the β-lactam potentiates its antibacterial effect, leading to a combined activity that is greater than the sum of their individual effects.

V. Conclusion and Future Directions

While direct evidence is currently lacking, the established synergy between aminoglycosides and β-lactam antibiotics provides a strong rationale for investigating similar interactions with this compound. Such studies would be valuable in determining its potential role in combination therapies against multidrug-resistant pathogens. Future research should focus on performing checkerboard assays and time-kill studies with this compound and a range of β-lactams against clinically relevant bacterial isolates. Further mechanistic studies could then confirm if the enhanced uptake model holds true for this compound.

References

Sannamycin C: Unveiling the Efficacy of a Novel Aminoglycoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on Sannamycin C, a novel aminoglycoside antibiotic, reveals its potential against a range of bacteria. However, a detailed quantitative comparison with other antibiotics based on extensive clinical isolate data remains largely unavailable in publicly accessible literature. This guide synthesizes the existing information on this compound and its derivatives, outlines standard methodologies for assessing aminoglycoside efficacy, and provides a framework for its potential evaluation.

This compound is a novel aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis KC-7038.[1][2][3] While research has characterized its chemical structure, comprehensive data on its efficacy against a wide array of clinical isolates is limited. A derivative, 4-N-glycyl-sannamycin C, has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2][4]

Comparative Efficacy of this compound

One available data point indicates that "Sansanmycin C" (a potential variant spelling) exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against a test strain of Pseudomonas aeruginosa. Without a broader dataset, a direct quantitative comparison with established aminoglycosides like gentamicin (B1671437) and amikacin (B45834) is not possible.

To provide a framework for future comparative analysis, the following table outlines the typical data structure for presenting MIC values.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Aminoglycosides

Bacterial IsolateThis compound (µg/mL)4-N-glycyl-sannamycin C (µg/mL)Gentamicin (µg/mL)Amikacin (µg/mL)
Staphylococcus aureusData not availableData not available0.12 - 1280.5 - 256
Escherichia coliData not availableData not available0.25 - 1280.5 - 256
Pseudomonas aeruginosa16 (for "Sansanmycin C")Data not available0.5 - >5121 - >512
Klebsiella pneumoniaeData not availableData not available0.25 - 2560.5 - 64
Enterococcus faecalisData not availableData not available4 - >204816 - >2048

Note: The MIC ranges for Gentamicin and Amikacin are illustrative and can vary significantly based on the specific strain and resistance mechanisms.

Experimental Protocols for Efficacy Testing

The efficacy of aminoglycosides like this compound is primarily determined through antimicrobial susceptibility testing (AST). The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of two-fold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antibiotic_prep Prepare Antibiotic Dilutions inoculation Inoculate Microtiter Plate antibiotic_prep->inoculation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC incubation->mic_determination mechanism_of_action cluster_cell Bacterial Cell uptake This compound Uptake ribosome 30S Ribosomal Subunit uptake->ribosome Binds to 16S rRNA protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Cell Death protein_synthesis->cell_death Disruption leads to Sannamycin_C This compound Sannamycin_C->uptake

References

A Comparative Guide to the Synthesis of Sannamycin A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aminoglycoside antibiotics, the sannamycins represent a class of compounds with significant therapeutic potential. This guide provides a detailed comparison of the synthetic strategies for Sannamycin A and Sannamycin B, alongside contextual information regarding Sannamycin C. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the chemical intricacies and synthetic challenges associated with these molecules.

Chemical Structures

Sannamycin A, B, and C share a common aminocyclitol core, a 2-deoxystreptamine (B1221613) (2-DOS) derivative, but differ in their substitution patterns. These structural variations significantly influence their biological activity and present unique challenges in their chemical synthesis.

CompoundMolecular Formula
Sannamycin A C₁₇H₃₅N₅O₅
Sannamycin B C₁₅H₃₂N₄O₄
This compound C₁₅H₃₂N₄O₄

Synthetic Approaches: A Tale of Two Syntheses

While Sannamycin A and B have been the subject of total synthesis efforts, this compound is primarily obtained through isolation from its natural source, Streptomyces sannanensis. To date, a total synthesis of this compound has not been reported in the scientific literature. Therefore, this guide will focus on the comparative analysis of the published synthetic routes for Sannamycin A and B.

A notable advancement in the synthesis of Sannamycin A and B was reported in the Journal of the American Chemical Society. This enantioselective approach highlights a convergent strategy, where key fragments of the molecules are synthesized independently and then coupled to form the final product.

Key Features of the Sannamycin A and B Synthesis

The synthesis of both Sannamycin A and B revolves around the construction of two key building blocks: a complex aminocyclitol core and a glycosyl donor. The overall efficiency and elegance of the synthesis are dictated by the stereocontrolled formation of these fragments and the subsequent glycosylation reaction.

ParameterSannamycin A SynthesisSannamycin B Synthesis
Longest Linear Sequence Information not available in search resultsInformation not available in search results
Overall Yield Information not available in search resultsInformation not available in search results
Key Reactions Glycosylation, Reductive AminationGlycosylation, Reductive Amination
Chiral Starting Materials Information not available in search resultsInformation not available in search results

Note: Detailed quantitative data such as yields for individual steps and overall yields were not available in the provided search results. A thorough review of the full scientific publication would be necessary to populate this table completely.

Experimental Protocols

Detailed experimental procedures for the synthesis of Sannamycin A and B are extensive and typically found in the supporting information of the primary research article. These protocols would include precise details on reagents, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization). For the purpose of this guide, a generalized workflow is presented.

General Workflow for Sannamycin A and B Synthesis

G cluster_aminocyclitol Aminocyclitol Synthesis cluster_glycosyl_donor Glycosyl Donor Synthesis cluster_coupling Fragment Coupling and Final Steps A Chiral Pool Starting Material B Multi-step Synthesis (Protection, Epoxidation, Azidation) A->B C Key Aminocyclitol Intermediate B->C G Glycosylation C->G D Carbohydrate Starting Material E Functional Group Manipulations (e.g., Methylation, Azidation) D->E F Activated Glycosyl Donor E->F F->G H Deprotection G->H I Final Product (Sannamycin A or B) H->I G Retrosynthetic_Analysis Retrosynthetic Analysis Key_Fragments Identification of Key Fragments (Aminocyclitol and Glycosyl Donor) Retrosynthetic_Analysis->Key_Fragments Chiral_Synthesis Enantioselective Synthesis of Fragments Key_Fragments->Chiral_Synthesis Glycosylation Stereoselective Glycosylation Chiral_Synthesis->Glycosylation Final_Modifications Terminal Group Modification (for Sannamycin A vs. B) Glycosylation->Final_Modifications Target_Molecule Sannamycin A / B Final_Modifications->Target_Molecule

In Vivo Validation of Sannamycin C: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo validation of a novel antibiotic candidate is a critical step in the journey from discovery to clinical application. This guide provides a framework for comparing the in vivo activity of Sannamycin C, an aminoglycoside antibiotic, with other alternatives. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific in vivo efficacy studies for this compound or its close derivatives in animal models. The information presented herein is based on the general properties of aminoglycosides and established protocols for in vivo antibiotic evaluation.

Executive Summary

This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] While its chemical structure has been characterized and in vitro activity of its derivatives against Gram-positive and Gram-negative bacteria has been reported, there is a notable absence of published in vivo validation data in animal models.[1] This guide, therefore, outlines the typical experimental methodologies and data presentation that would be required for such a validation and comparison. We present a generalized workflow and the known mechanism of action for aminoglycosides to serve as a template for future studies.

Mechanism of Action: Aminoglycosides

This compound belongs to the aminoglycoside class of antibiotics. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis. This is achieved by irreversibly binding to the 30S ribosomal subunit of the bacterial ribosome. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-negative) Aminoglycoside->Outer_Membrane Entry Porin Porin Channel Outer_Membrane->Porin Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Transport Active Transport Inner_Membrane->Transport Uptake Ribosome 30S Ribosomal Subunit Transport->Ribosome Binding Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Generalized signaling pathway for aminoglycoside antibiotics.

Hypothetical In Vivo Experimental Workflow

The following diagram outlines a standard workflow for assessing the in vivo efficacy of a new antibiotic like this compound in a murine infection model. This process is essential for determining the antibiotic's therapeutic potential and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

In Vivo Antibiotic Efficacy Workflow cluster_workflow Experimental Workflow cluster_data Data to Collect Animal_Model Select Animal Model (e.g., Murine Thigh Infection) Infection Induce Bacterial Infection (e.g., MRSA, P. aeruginosa) Animal_Model->Infection Treatment_Groups Establish Treatment Groups (Vehicle, this compound, Comparator) Infection->Treatment_Groups Dosing Administer Treatment (Define Dose, Route, Frequency) Treatment_Groups->Dosing Monitoring Monitor Animal Health and Disease Progression Dosing->Monitoring Endpoint Determine Efficacy Endpoint (e.g., Bacterial Load, Survival) Monitoring->Endpoint Data_Analysis Analyze and Compare Data Endpoint->Data_Analysis Bacterial_Load CFU/gram of tissue Data_Analysis->Bacterial_Load Survival_Rate Percentage Survival Data_Analysis->Survival_Rate PK_Parameters Cmax, T1/2, AUC Data_Analysis->PK_Parameters Toxicity Adverse Events, Weight Loss Data_Analysis->Toxicity

Caption: Standard workflow for in vivo antibiotic efficacy studies.

Comparative Data Tables (Hypothetical)

Should in vivo studies of this compound be conducted, the data would be presented in clear, comparative tables. Below are examples of how such data would be structured.

Table 1: Comparative Efficacy in a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Bacterial Load (log10 CFU/g) ± SDPercent Reduction vs. Vehicle
Vehicle Control-IV7.5 ± 0.4-
This compound 10IV5.2 ± 0.699.5%
This compound 20IV4.1 ± 0.599.96%
Vancomycin10IV5.5 ± 0.799.0%
Gentamicin5IV4.8 ± 0.599.8%

Table 2: Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg)RouteCmax (µg/mL)T1/2 (h)AUC (µg·h/mL)
This compound 20IV50.21.885.4
Vancomycin20IV45.82.5102.1
Gentamicin10IV35.11.560.3

Experimental Protocols (General)

The following are generalized protocols that would be adapted for the specific study of this compound.

Murine Thigh Infection Model
  • Animal Husbandry: Female BALB/c mice, 6-8 weeks old, would be used and housed in accordance with institutional guidelines.

  • Neutropenia Induction: To mimic an immunocompromised state, mice would be rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A clinical isolate of a target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) would be grown to mid-log phase. A specific inoculum size (e.g., 10^6 CFU) would be injected into the thigh muscle of each mouse.

  • Treatment: Two hours post-infection, treatment would be initiated. This compound and comparator antibiotics would be administered via a specified route (e.g., intravenous or subcutaneous). A vehicle control group would receive a saline solution.

  • Efficacy Determination: At 24 hours post-treatment, mice would be euthanized. The infected thigh muscle would be excised, homogenized, and serially diluted for plating to determine the bacterial load (CFU/gram of tissue).

Pharmacokinetic Study
  • Animal Model: Healthy, non-infected mice would be used.

  • Drug Administration: A single dose of this compound or a comparator drug would be administered intravenously.

  • Blood Sampling: Blood samples would be collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).

  • Plasma Analysis: Plasma would be separated, and drug concentrations would be quantified using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters including maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC) would be calculated using appropriate software.

Conclusion

While this compound presents potential as a novel aminoglycoside antibiotic, the current lack of in vivo data prevents a direct comparison of its efficacy with established treatments. The frameworks provided in this guide are intended to facilitate the design and interpretation of future studies that are crucial for the clinical development of this compound. Researchers are encouraged to pursue in vivo validation to elucidate the therapeutic potential of this compound.

References

Sannamycin C and Gentamicin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Aminoglycoside Antibiotics

In the landscape of antimicrobial agents, the aminoglycoside class has long been a cornerstone in treating severe bacterial infections. Gentamicin (B1671437), a widely utilized aminoglycoside, is well-characterized for its potent bactericidal activity, particularly against Gram-negative pathogens. In contrast, Sannamycin C, a lesser-known aminoglycoside, presents a potential alternative, with early research suggesting activity against resistant strains. This guide provides a detailed, data-driven comparison of this compound and gentamicin, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This comparison guide synthesizes the available scientific literature to objectively evaluate this compound and gentamicin. While extensive data exists for gentamicin, information on this compound is limited, primarily stemming from its initial discovery and characterization. This document aims to present a comprehensive overview based on the current evidence, highlighting areas where further research on this compound is critically needed.

Mechanism of Action

Both this compound and gentamicin belong to the aminoglycoside family of antibiotics and are understood to exert their bactericidal effects by inhibiting bacterial protein synthesis.[1][2] This action is achieved through binding to the 30S ribosomal subunit, which leads to mRNA misreading and the production of non-functional proteins, ultimately disrupting the bacterial cell membrane integrity and leading to cell death.[1]

DOT script for the signaling pathway diagram:

cluster_bacterial_cell Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits mRNA_Misreading mRNA Misreading Protein_Synthesis->mRNA_Misreading Leads to Non-functional_Proteins Aberrant Proteins mRNA_Misreading->Non-functional_Proteins Results in Cell_Membrane_Damage Cell Membrane Damage Non-functional_Proteins->Cell_Membrane_Damage Causes Bacterial_Cell_Death Bacterial Cell Death Cell_Membrane_Damage->Bacterial_Cell_Death

Caption: Mechanism of action of aminoglycoside antibiotics.

Antibacterial Spectrum

Gentamicin exhibits broad-spectrum activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella species.[2] Its efficacy against Gram-positive bacteria is generally lower.

Information regarding the antibacterial spectrum of this compound is sparse. One study reported that a 4-N-glycyl derivative of this compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains.[3][4] Another study, which may refer to a different compound also named Sansanmycin C, reported Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa to be 16 µg/ml.[5] A comprehensive and comparative analysis of the antibacterial spectrum of this compound against a panel of clinically relevant bacteria is not yet available in the public domain.

Table 1: Antibacterial Activity (MIC in µg/mL)

OrganismThis compoundGentamicin
Pseudomonas aeruginosa16[5]0.25 - 128
Escherichia coliData not available0.12 - 128
Staphylococcus aureusData not available0.06 - 128
Klebsiella pneumoniaeData not available0.25 - 128

Note: Gentamicin MIC ranges are generalized from various sources. Specific values vary significantly depending on the strain and testing methodology.

Cytotoxicity

The clinical use of gentamicin is often limited by its potential for nephrotoxicity and ototoxicity.[1] In vitro studies have demonstrated gentamicin-induced cytotoxicity in various cell lines.

Currently, there is no publicly available data on the cytotoxicity of this compound. This represents a significant knowledge gap that must be addressed before its therapeutic potential can be seriously considered.

Table 2: In Vitro Cytotoxicity

Cell LineThis compoundGentamicin
VariousData not availableCytotoxic effects observed

Resistance Profile

Resistance to gentamicin is a growing clinical concern and can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal target site, and decreased drug uptake.[2]

The 4-N-glycyl derivative of this compound has been reported to have activity against aminoglycoside-resistant strains, suggesting it may be less susceptible to certain resistance mechanisms.[3][4] However, without detailed studies, the full resistance profile of this compound remains unknown.

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols are essential.

1. Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method should be employed to determine the MIC of this compound and gentamicin against a panel of clinically relevant bacterial isolates, including both susceptible and resistant strains. This will provide a direct comparison of their antibacterial potency.

DOT script for the experimental workflow diagram:

Start Start Bacterial_Culture Prepare standardized bacterial inoculum Start->Bacterial_Culture Serial_Dilution Perform serial dilutions of this compound and Gentamicin Bacterial_Culture->Serial_Dilution Inoculation Inoculate microtiter plates with bacteria and antibiotics Serial_Dilution->Inoculation Incubation Incubate plates under appropriate conditions Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination.

2. In Vitro Cytotoxicity Assay

The cytotoxicity of this compound and gentamicin should be evaluated in relevant mammalian cell lines, such as renal proximal tubule epithelial cells (e.g., HK-2) and cochlear hair cells, to assess their potential for nephrotoxicity and ototoxicity. A quantitative assay, such as the MTT or LDH assay, should be used to determine cell viability following exposure to a range of antibiotic concentrations.

Conclusion and Future Directions

To fully assess the therapeutic promise of this compound, further rigorous investigation is imperative. Key areas for future research include:

  • Comprehensive Antimicrobial Spectrum Analysis: Determination of MIC values against a broad panel of bacterial pathogens, including multidrug-resistant isolates.

  • In-depth Cytotoxicity Studies: Evaluation of nephrotoxicity and ototoxicity in relevant in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the precise molecular interactions with the bacterial ribosome and its effect on protein synthesis.

  • Resistance Mechanism Investigations: Understanding how this compound interacts with known aminoglycoside resistance mechanisms and its potential to evade them.

The generation of robust, comparative data will be crucial for the scientific and drug development communities to determine if this compound or its derivatives represent a viable path forward in the ongoing battle against bacterial infections.

References

Safety Operating Guide

Proper Disposal of Sannamycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Sannamycin C, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.

This compound, an aminoglycoside antibiotic, requires careful handling and specific disposal procedures due to its potential hazards.[1][2] This document outlines the necessary steps for its safe management and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. Key safety information is summarized below.

Personal Protective Equipment (PPE):

When handling this compound, especially in powdered form, appropriate PPE is mandatory to prevent exposure.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, disposable gloves.
Eye Protection Safety GlassesANSI-approved safety glasses with side shields or goggles.
Respiratory Protection RespiratorRequired when dusts are generated.
Body Protection Lab CoatStandard laboratory coat.

Emergency Procedures:

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

Exposure RouteFirst-Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[3]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.
If Inhaled Move person to fresh air.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity (Oral): Fatal if swallowed.

  • Aquatic Hazard (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.

  • Sensitization: May cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.

Hazard StatementGHS CodeDescription
Fatal if swallowedH300Indicates a high degree of oral toxicity.
Very toxic to aquatic life with long lasting effectsH410Denotes significant, long-term harm to aquatic environments.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with regulations. Under no circumstances should this compound or its solutions be poured down the drain.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all disposable materials contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste (Concentrated): All concentrated solutions of this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste (Dilute - e.g., cell culture media): Even dilute solutions containing this compound must be collected as hazardous chemical waste. If the media is biohazardous, it must be decontaminated according to your institution's biosafety protocols (e.g., autoclaving) before being treated as chemical waste.

2. Container Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The approximate concentration and quantity.

  • The date the waste was first added to the container.

3. Storage:

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

4. Final Disposal:

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow Start Generate this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Contaminated Material (Gloves, Tubes, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Biohazard_Check Contains Biohazards? Liquid_Waste->Biohazard_Check Decontaminate Decontaminate per Biosafety Protocol (e.g., Autoclave) Biohazard_Check->Decontaminate Yes Collect_Liquid Collect in Labeled Leak-Proof Hazardous Waste Container Biohazard_Check->Collect_Liquid No Decontaminate->Collect_Liquid Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Dispose Arrange for Pickup by EHS or Licensed Waste Contractor Store->Dispose

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific EHS guidelines and the manufacturer's SDS for the most accurate and comprehensive information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sannamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Sannamycin C, a potent aminoglycoside antibiotic. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

This compound presents significant health hazards, being classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects[1]. Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

When handling this compound, especially when dusts may be generated, the following PPE is required:

  • Respiratory Protection: A NIOSH-approved respirator is necessary when dusts are present[1].

  • Eye/Face Protection: Safety glasses or goggles should be worn to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.

Quantitative Safety Data

For quick reference, the following table summarizes key safety information for this compound.

Hazard ClassificationPrecautionary StatementsStorage Temperature
Acute Toxicity, Oral (Fatal)P264: Wash skin thoroughly after handling.[1]-20°C / -4°F[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
Hazardous to the Aquatic Environment, Long-TermP273: Avoid release to the environment.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Workflow for Safe Handling

To ensure operational safety, the following workflow must be followed when working with this compound. This procedural guide minimizes exposure risk and outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment clean_decontaminate Decontaminate Work Surfaces handle_experiment->clean_decontaminate clean_dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Contaminated Solids in a Sealed Bag for Hazardous Waste clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove PPE and Wash Hands Thoroughly clean_dispose_solid->clean_remove_ppe

Figure 1: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, follow these procedures immediately:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth with water.

  • In Case of Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water/shower.

  • In Case of Eye Contact: Rinse out with plenty of water and remove contact lenses if present and easy to do so.

  • If Inhaled: Move the person to fresh air.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a designated, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant. Do not allow the product to enter drains.

Storage

This compound should be stored in a tightly closed container in a dry, well-ventilated place at -20°C (-4°F). The storage area should be locked up or accessible only to qualified or authorized personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.